molecular formula C7H13BrO2 B125136 Ethyl 2-bromovalerate CAS No. 615-83-8

Ethyl 2-bromovalerate

Cat. No.: B125136
CAS No.: 615-83-8
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-UHFFFAOYSA-N
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Description

Ethyl 2-bromovalerate (CAS 615-83-8) is a versatile brominated ester that serves as a critical synthetic intermediate in advanced research and development. Its primary value lies in its application as a key building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and complex agrochemicals, driven by the reactivity of the bromine atom at the alpha-carbon, which is highly susceptible to nucleophilic substitution reactions . In the life sciences, this compound is particularly valuable for the production of chiral compounds. It can be enzymatically resolved using specific lipases to obtain high-purity single-enantiomer intermediates, which are essential for developing stereospecific drugs, with reported enantiomeric excess (ee) values exceeding 99% . Beyond pharmaceuticals, its utility extends to the dyes and specialty chemicals industry, where it acts as a functional modifier and intermediate for synthesizing bromine-containing structures, such as certain disperse and reactive dyes . The growing demand for customized chemical intermediates positions this compound as a compound of significant interest in organic and medicinal chemistry research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromopentanoate
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InChI

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORSIRXYHFPHWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID40275770, DTXSID10862292
Record name Ethyl 2-bromovalerate
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Molecular Weight

209.08 g/mol
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CAS No.

615-83-8, 112889-44-8
Record name Pentanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromovalerate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromovalerate, also known as ethyl 2-bromopentanoate, is a vital organic building block with significant applications in the pharmaceutical and chemical industries. Its unique structure, featuring a reactive bromine atom at the alpha position to an ester group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including anticonvulsants and sedatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its role in the development of neurologically active pharmaceuticals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Identification and Structure
PropertyValue
Chemical Name This compound
Synonyms Ethyl 2-bromopentanoate, Ethyl α-bromovalerate
CAS Number 615-83-8[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Chemical Structure CCCC(Br)C(=O)OCC
InChI Key ORSIRXYHFPHWTN-UHFFFAOYSA-N[1]
Physical Properties
PropertyValue
Appearance Clear, colorless liquid
Boiling Point 190-192 °C (at 760 mmHg)[2]
Density 1.226 g/mL at 25 °C[2]
Refractive Index (n_D²⁰) 1.448[2]
Solubility Insoluble in water; Soluble in chloroform (B151607), ethyl acetate (B1210297), and methanol.
Vapor Pressure 0.526 mmHg at 25°C

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its effective use in research and development.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. The subsequent esterification yields this compound.[3][4][5][6][7]

Materials:

  • Valeric acid

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous ethanol (B145695)

  • Thionyl chloride (optional, for acyl chloride formation)

  • Inert solvent (e.g., carbon tetrachloride)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • α-Bromination of Valeric Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the addition is complete, gently heat the mixture under reflux until the red color of bromine disappears, indicating the completion of the reaction to form 2-bromovaleryl bromide.

  • Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous ethanol to the flask. This reaction is also exothermic.

  • Heat the mixture under reflux for 2-3 hours to ensure complete esterification.

  • Work-up and Purification: Cool the mixture and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Wash the combined organic layers with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Synthesis_Workflow Valeric_Acid Valeric Acid Alpha_Bromination α-Bromination (Hell-Volhard-Zelinsky) Valeric_Acid->Alpha_Bromination Reagents_HVZ P (cat.), Br₂ Reagents_HVZ->Alpha_Bromination Bromovaleryl_Bromide 2-Bromovaleryl Bromide Alpha_Bromination->Bromovaleryl_Bromide Esterification Esterification Bromovaleryl_Bromide->Esterification Ethanol Anhydrous Ethanol Ethanol->Esterification Crude_Product Crude Ethyl 2-bromovalerate Esterification->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Final_Product Pure Ethyl 2-bromovalerate Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

NMR spectroscopy is used to confirm the structure of the synthesized this compound.[8][9]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[10]

  • ¹H NMR (Proton NMR): The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the propyl chain, and a distinct downfield triplet for the proton on the carbon bearing the bromine atom.

  • ¹³C NMR (Carbon-13 NMR): The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the bromine appearing at a characteristic chemical shift.

IR spectroscopy is employed to identify the functional groups present in the molecule.

  • Sample Preparation: A thin liquid film of the sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[11]

  • Analysis: The spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching of the ester will appear in the 1300-1100 cm⁻¹ region. The C-Br stretch is typically observed in the fingerprint region (below 800 cm⁻¹).

GC-MS is used to assess the purity of the compound and confirm its molecular weight.[1][12]

  • Sample Preparation: A dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate is prepared.

  • GC Conditions: A suitable capillary column (e.g., DB-5) is used with an appropriate temperature program to separate the compound from any impurities.

  • MS Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

  • Density: The density is measured using a pycnometer. The weight of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C).[13][14][15][16][17]

  • Refractive Index: The refractive index is measured using an Abbe refractometer at a specific temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).[18][19][20][21][22]

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of several classes of drugs, particularly those targeting the central nervous system.

Synthesis of Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants. They are synthesized via the condensation of a disubstituted malonic ester with urea.[23][24][25] this compound can be used to introduce an ethyl and a propyl group at the α-position of a malonate derivative, which is a key step in the synthesis of certain barbiturates like pentobarbital.[26]

Barbiturate_Synthesis E2BV This compound Alkylation1 Alkylation E2BV->Alkylation1 Malonic_Ester Diethyl Malonate Malonic_Ester->Alkylation1 Intermediate1 Ethyl Propyl Malonate Alkylation1->Intermediate1 Condensation Condensation Intermediate1->Condensation Urea Urea Urea->Condensation Barbiturate Barbiturate Derivative (e.g., Pentobarbital) Condensation->Barbiturate

Caption: Synthetic route to barbiturates using this compound.

Synthesis of Valproic Acid Analogs

Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. This compound can be utilized in the synthesis of various derivatives and analogs of valproic acid, which are investigated for their potential therapeutic properties.[27][28][29][30][31] The synthesis often involves the alkylation of a suitable nucleophile with this compound.

Signaling Pathways

The primary mechanism of action for drugs derived from this compound, such as barbiturates and valproic acid, involves the modulation of the gamma-aminobutyric acid (GABA) signaling pathway in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.

  • Barbiturates enhance the effect of GABA at the GABAₐ receptor, an ionotropic receptor that conducts chloride ions. By binding to a specific site on the GABAₐ receptor, barbiturates increase the duration of chloride channel opening when GABA binds, leading to an enhanced hyperpolarizing effect and neuronal inhibition. At higher concentrations, they can directly activate the GABAₐ receptor.

  • Valproic Acid has a more complex mechanism of action that includes increasing GABA levels by inhibiting its degradation by GABA transaminase and increasing its synthesis. It also has effects on voltage-gated sodium channels and T-type calcium channels.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts to GABA_vesicle GABA GAD->GABA_vesicle synthesizes GABA_A_Receptor GABAₐ Receptor (Cl⁻ Channel) GABA_vesicle->GABA_A_Receptor binds to Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization influx causes Barbiturates Barbiturates Barbiturates->GABA_A_Receptor potentiates GABA effect (increases channel open duration) Valproic_Acid Valproic Acid GABA_T GABA Transaminase (Degradation) Valproic_Acid->GABA_T inhibits GABA_T->GABA_vesicle degrades

Caption: Simplified GABAergic signaling pathway and the action of derived drugs.

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an invaluable tool for the construction of complex, biologically active molecules. A thorough understanding of its characteristics and the experimental protocols for its use is paramount for researchers and professionals in the field of drug development, particularly for therapies targeting the central nervous system. The continued exploration of new synthetic routes utilizing this compound holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Structure and Spectral Data of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromovalerate is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its structural and spectral properties is essential for its effective utilization in research and development. This technical guide provides a comprehensive overview of the structure, physical properties, and detailed spectral data of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Detailed experimental protocols for its synthesis and spectral analyses are also presented to facilitate its practical application in the laboratory.

Chemical Structure and Properties

This compound, also known as ethyl 2-bromopentanoate, is a halogenated ester with the chemical formula C₇H₁₃BrO₂. The presence of a bromine atom on the alpha-carbon to the ester carbonyl group makes it a versatile reagent for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 615-83-8[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless liquid
Boiling Point 190-192 °C[2]
Density ~1.226 g/mL at 25 °C
Refractive Index (n²⁰/D) ~1.448
Solubility Insoluble in water; soluble in common organic solvents.
IUPAC Name ethyl 2-bromopentanoate[1]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the α-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromovaleric acid.[3][4][5][6] The subsequent step is a Fischer esterification of the resulting α-bromo acid with ethanol (B145695) to produce the final product.[7][8]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

synthesis_workflow ValericAcid Valeric Acid HVZ Hell-Volhard-Zelinsky Reaction ValericAcid->HVZ PBr3_Br2 PBr₃, Br₂ PBr3_Br2->HVZ BromoValericAcid 2-Bromovaleric Acid HVZ->BromoValericAcid Fischer Fischer Esterification BromoValericAcid->Fischer Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Ethanol_H2SO4->Fischer EthylBromovalerate This compound Fischer->EthylBromovalerate

A high-level overview of the synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-Bromovaleric Acid (Hell-Volhard-Zelinsky Reaction)

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add valeric acid (1 mol).

  • Add a catalytic amount of red phosphorus (0.1 mol).

  • Slowly add bromine (1.1 mol) from the dropping funnel with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a gas trap.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-10 hours, or until the evolution of HBr ceases.

  • Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromovaleric acid.

  • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound (Fischer Esterification)

  • In a round-bottom flask, combine 2-bromovaleric acid (1 mol) and absolute ethanol (3 mol, serving as both reactant and solvent).

  • Slowly add concentrated sulfuric acid (0.1 mol) as a catalyst while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20Quartet2H-O-CH₂ -CH₃
~4.15Triplet1HBr-CH -
~2.05Multiplet2H-CH₂ -CH₂-CH₃
~1.50Multiplet2H-CH₂-CH₂ -CH₃
~1.25Triplet3H-O-CH₂-CH₃
~0.95Triplet3H-CH₂-CH₂-CH₃

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~169.5C =O (Ester carbonyl)
~62.0-O-CH₂ -CH₃
~48.0Br-CH -
~34.0-CH₂ -CH₂-CH₃
~20.0-CH₂-CH₂ -CH₃
~14.0-O-CH₂-CH₃
~13.5-CH₂-CH₂-CH₃

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is typically indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zInterpretation
208/210[M]⁺, Molecular ion peak (presence of ⁷⁹Br and ⁸¹Br isotopes)
163/165[M - OC₂H₅]⁺, Loss of the ethoxy group
129[M - Br]⁺, Loss of the bromine atom
55[C₄H₇]⁺
29[C₂H₅]⁺
Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~2960StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
~650MediumC-Br stretch

Experimental Protocols for Spectral Analysis

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization : Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy
  • Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Logical Relationship of Spectroscopic Data

The interpretation of the combined spectral data provides a comprehensive structural confirmation of this compound.

spectral_data_logic cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environments and Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton (7 unique carbons) C_NMR->Carbon_Backbone MS Mass Spec Mol_Weight_Frag Molecular Weight and Fragmentation Pattern (Br isotope pattern) MS->Mol_Weight_Frag IR IR Spec Func_Groups Functional Groups (C=O, C-O, C-Br) IR->Func_Groups Structure Confirmed Structure: This compound Proton_Env->Structure Carbon_Backbone->Structure Mol_Weight_Frag->Structure Func_Groups->Structure

Logical flow from spectral data to structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and comprehensive spectral data of this compound. The presented information, including detailed experimental protocols and tabulated spectral data, serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the confident and efficient use of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-bromovalerate, an important intermediate in organic synthesis. This document details the primary synthetic routes, experimental protocols, and in-depth characterization data.

Synthesis of this compound

This compound is primarily synthesized through a two-step process: the α-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromovaleric acid, followed by Fischer esterification with ethanol (B145695).

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step sequence. The first step involves the activation of the carboxylic acid and subsequent bromination at the alpha-carbon. The second step is a classic acid-catalyzed esterification.

Synthesis_Workflow ValericAcid Valeric Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction ValericAcid->HVZ_Reaction PBr3_Br2 PBr3, Br2 PBr3_Br2->HVZ_Reaction BromovalericAcid 2-Bromovaleric Acid HVZ_Reaction->BromovalericAcid Fischer_Esterification Fischer Esterification BromovalericAcid->Fischer_Esterification Ethanol_H2SO4 Ethanol, H2SO4 (cat.) Ethanol_H2SO4->Fischer_Esterification EthylBromovalerate This compound Fischer_Esterification->EthylBromovalerate

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromovaleric Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction facilitates the α-bromination of carboxylic acids.[1] The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-position.[2]

Materials:

  • Valeric acid

  • Red phosphorus

  • Bromine

  • Water (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of valeric acid and a catalytic amount of red phosphorus is prepared.

  • Bromine is added dropwise to the mixture with stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.

  • After the addition of bromine is complete, the reaction mixture is heated to reflux for several hours until the evolution of HBr gas ceases.[3]

  • The reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of water.

  • The crude 2-bromovaleric acid is then extracted with diethyl ether. The organic layers are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 2-bromovaleric acid.

Step 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction towards the ester product, an excess of the alcohol is typically used, and the water formed is removed.[5]

Materials:

  • 2-Bromovaleric acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • 2-Bromovaleric acid is dissolved in an excess of absolute ethanol in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • After cooling to room temperature, the excess ethanol is removed by rotary evaporation.

  • The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water and brine.[7]

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.[8]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization Workflow

A logical workflow for the characterization of the final product involves a series of spectroscopic analyses to confirm the molecular structure and assess purity.

Characterization_Workflow Synthesized_Product Synthesized Product (this compound) IR IR Spectroscopy Synthesized_Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Confirmation Purity and Structural Confirmation IR->Purity_Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation

Caption: Workflow for the characterization of this compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol
Appearance Colorless liquid
Boiling Point 190-192 °C
Density 1.226 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.448

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20Quartet2H-OCH₂CH₃
~4.15Triplet1H-CH(Br)-
~2.05Multiplet2H-CH₂CH₂CH₃
~1.45Sextet2H-CH₂CH₃
~1.25Triplet3H-OCH₂CH₃
~0.95Triplet3H-CH₂CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~169C=O (Ester)
~62-OCH₂-
~48-CH(Br)-
~34-CH₂CH₂CH₃
~20-CH₂CH₃
~14-OCH₂CH₃
~13-CH₂CH₃

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~2960C-H stretch (alkane)
~1740C=O stretch (ester)[9]
~1180C-O stretch (ester)[9]
~650C-Br stretch

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
166/168High[M - OCH₂CH₃]⁺
129Moderate[M - Br]⁺
55High[C₄H₇]⁺
29High[CH₂CH₃]⁺

References

An In-depth Technical Guide to Ethyl 2-bromovalerate: Safety, Handling, and Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, detailed handling procedures, and insights into the synthetic applications of Ethyl 2-bromovalerate (CAS No. 615-83-8). The information is curated for professionals in research and drug development to ensure safe and effective use of this versatile reagent.

Chemical and Physical Properties

This compound, also known as Ethyl 2-bromopentanoate, is a colorless liquid.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₁₃BrO₂[2][3]
Molecular Weight 209.08 g/mol [2][4]
Appearance Colorless liquid[1][5]
Odor Odorless[1][6]
Boiling Point 190-192 °C at 760 mmHg[1][7][6]
Flash Point 77 °C / 170.6 °F[1][6]
Density 1.220 - 1.297 g/cm³[2][7]
Vapor Density 7.21[1][6]
Water Solubility Insoluble[5]

Safety and Hazard Information

This compound is classified as a hazardous chemical and requires careful handling.[1][6] The following tables summarize its hazard classification and corresponding precautionary statements.

GHS Hazard Classification
Hazard ClassCategory
Skin Corrosion/Irritation2[1][6]
Serious Eye Damage/Eye Irritation2[1][6]
Specific target organ toxicity (single exposure)3 (Respiratory system)[1][6]
Flammable liquids4[6]

Signal Word: Warning[1][6]

Hazard Statements:

  • Combustible liquid.[1][6]

  • Causes skin irritation.[1][6]

  • Causes serious eye irritation.[1][6]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE guidelines is mandatory when handling this compound.

Protection TypeSpecificationReference(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[6][8]
Respiratory Protection No protective equipment is needed under normal use conditions. Use a respirator if ventilation is inadequate.[1][6]

Handling, Storage, and Emergency Protocols

A systematic approach to handling and storage is crucial for maintaining the stability of this compound and ensuring laboratory safety.

Recommended Handling Workflow

The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store sds Review Safety Data Sheet store->sds ppe Don Appropriate PPE sds->ppe Proceed to Handling fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense reaction Perform Experiment dispense->reaction waste Collect Waste in a Labeled Container reaction->waste After Experiment dispose Dispose of According to Regulations waste->dispose

Caption: General Handling Workflow for this compound.

Storage

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly closed.[6] Incompatible materials include acids, bases, reducing agents, and oxidizing agents.[6]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1][6]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water.[9]
Spill and Leak Procedures

For spills, soak up with inert absorbent material and dispose of as hazardous waste.[8] Remove all sources of ignition.[8] Ensure adequate ventilation.[9]

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6] Its primary utility lies in its reactivity towards nucleophilic substitution, making it an excellent alkylating agent.[6]

General Reaction Pathway: Alkylation of Active Methylene (B1212753) Compounds

A common application of this compound is the alkylation of active methylene compounds. This reaction is fundamental for forming new carbon-carbon bonds.

cluster_reactants Reactants cluster_reaction Reaction This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Active Methylene Compound Active Methylene Compound Deprotonation Deprotonation Active Methylene Compound->Deprotonation Base Base Base Solvent Solvent Deprotonation->Nucleophilic Attack Forms Carbanion Alkylated Product Alkylated Product Nucleophilic Attack->Alkylated Product

Caption: Alkylation of an Active Methylene Compound.

Experimental Protocol: Alkylation of Diethyl Malonate with this compound

This protocol is a representative example of an alkylation reaction using this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • This compound

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Nucleophile: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Addition of Alkylating Agent: After the addition of diethyl malonate is complete, add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Toxicological Information

There is no acute toxicity information available for this product.[6] The toxicological properties have not been fully investigated.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][6] It is not known to be a carcinogen.[6]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]

References

An In-depth Technical Guide to the Nucleophilic Substitution Potential of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromovalerate (E2BV) is a versatile building block in organic synthesis, prized for its reactive α-bromo ester moiety. This technical guide provides a comprehensive analysis of its nucleophilic substitution potential, focusing on reaction mechanisms, influencing factors, and synthetic applications. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in leveraging this reagent for the development of novel molecules in the pharmaceutical and agrochemical industries.

Introduction to the Reactivity of this compound

This compound, also known as ethyl 2-bromopentanoate, is an α-halo ester with the chemical formula C₇H₁₃BrO₂.[1][2][3] Its structure features a bromine atom on the carbon adjacent (α-position) to the ester carbonyl group. This strategic placement of the bromine atom, a good leaving group, renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4] The ester group also influences the reactivity of the molecule. This combination of features makes this compound a valuable intermediate for introducing a valerate (B167501) substructure or for the synthesis of more complex molecules through nucleophilic substitution reactions.[5][6][7]

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions predominantly proceed via the S(_N)2 mechanism, although reaction conditions can be modulated to influence the potential for S(_N)1 pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 615-83-8[1][2][3]
Molecular Formula C₇H₁₃BrO₂[1][2][3]
Molecular Weight 209.08 g/mol [1][2]
Boiling Point 190-192 °C[8]
Density 1.226 g/mL at 25 °C[7]
Refractive Index n20/D 1.448[7]
Appearance Clear colorless liquid[7]
Solubility Insoluble in water[8]

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution reactions of this compound can, in principle, proceed through either an S(_N)1 or S(_N)2 mechanism. The predominant pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 Pathway: A Concerted Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide).[5][9][10] This backside attack leads to an inversion of stereochemistry at the carbon center.[11] The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[9][12]

For this compound, a secondary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents.[13] The presence of the adjacent ester group can influence the reaction rate.[4]

Caption: General S(_N)2 reaction mechanism for this compound.

The S(_N)1 Pathway: A Stepwise Mechanism

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[10] The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[12] The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or diastereomeric mixture of products if the α-carbon is chiral.[11] The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.[12]

For this compound, the formation of a secondary carbocation is less favorable than a tertiary carbocation, making the S(_N)1 pathway less common. However, it can be promoted by the use of polar protic solvents, which stabilize the carbocation intermediate, and with weak nucleophiles.

sn1_sn2_factors center This compound (Secondary Alkyl Halide) sn2 Favors SN2 center->sn2 sn1 Favors SN1 center->sn1 strong_nu Strong Nucleophile (e.g., N₃⁻, RS⁻, CN⁻) sn2->strong_nu aprotic_solvent Polar Aprotic Solvent (e.g., DMF, DMSO, Acetone) sn2->aprotic_solvent low_temp Low Temperature sn2->low_temp weak_nu Weak Nucleophile (e.g., H₂O, ROH) sn1->weak_nu protic_solvent Polar Protic Solvent (e.g., H₂O, EtOH, MeOH) sn1->protic_solvent high_temp High Temperature sn1->high_temp experimental_workflow A 1. Reaction Setup - Dissolve this compound - Add solvent and nucleophile B 2. Reaction - Stir under controlled temperature - Monitor by TLC A->B C 3. Work-up - Quench reaction - Liquid-liquid extraction B->C D 4. Purification - Dry organic layer - Concentrate solvent - Column chromatography or distillation C->D E 5. Characterization - NMR, IR, Mass Spectrometry D->E

References

In-Depth Technical Guide to the Hydrolysis of Ethyl 2-Bromovalerate to 2-Bromovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethyl 2-bromovalerate to its corresponding carboxylic acid, 2-bromovaleric acid. This conversion is a fundamental transformation in organic synthesis, often employed in the elaboration of pharmaceutical intermediates and other fine chemicals. This document details the two primary methods for this hydrolysis: acid-catalyzed and base-catalyzed (saponification), presenting detailed experimental protocols, quantitative data, and mechanistic pathways.

Overview of the Hydrolysis Reaction

The hydrolysis of an ester is a chemical reaction in which water reacts with the ester to produce a carboxylic acid and an alcohol. In the case of this compound, the reaction yields 2-bromovaleric acid and ethanol. The reaction can be catalyzed by either an acid or a base.

Chemical Equation:

Comparative Data of Hydrolysis Methods

The choice between acid and base-catalyzed hydrolysis depends on the substrate's sensitivity to acidic or basic conditions and the desired workup procedure. The following table summarizes the key quantitative parameters for each method.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Strong Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
Reversibility ReversibleIrreversible
Reaction Time Typically several hoursGenerally faster, from a few hours to overnight
Temperature Often requires heating (reflux)Room temperature to reflux
Typical Yield Variable, dependent on equilibriumGenerally high to quantitative (e.g., >95%)
Product Form Carboxylic AcidCarboxylate Salt (requires acidification)

Experimental Protocols

Base-Catalyzed Hydrolysis (Saponification)

This method is often preferred due to its irreversibility and typically high yields. The following protocol is adapted from a procedure for a similar substrate, ethyl 2-fluoropentanoate, which yielded 99% of the corresponding carboxylic acid.[1]

Materials:

  • This compound

  • Methanol

  • 1 M Sodium Hydroxide (B78521) (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (2.0 eq). The resulting mixture is stirred vigorously. The reaction can be monitored by thin-layer chromatography (TLC). While some saponifications proceed at room temperature, gentle heating under reflux may be employed to accelerate the reaction.[1] A typical reaction time is around 4-5 hours.[1]

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature (if heated). Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate to remove any unreacted starting material or neutral byproducts.

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl until the pH is acidic (pH ~2), which will precipitate the 2-bromovaleric acid if it is a solid or allow it to be extracted if it is a liquid.

  • Extraction of Carboxylic Acid: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromovaleric acid.

  • Purification (if necessary): The crude product can be further purified by distillation under reduced pressure or recrystallization.

Acid-Catalyzed Hydrolysis

This method is an equilibrium process. To drive the reaction towards the products, an excess of water is typically used.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., 10% H₂SO₄ or HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of the aqueous acid solution (e.g., 5-10 equivalents of water).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • Workup - Extraction: After the reaction has reached equilibrium (or completion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent).

  • Neutralization of Acid Catalyst: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any remaining unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved during the bicarbonate wash; vent the separatory funnel frequently.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-bromovaleric acid.

  • Purification: The product can be purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The following diagrams illustrate the step-wise mechanisms for both acid and base-catalyzed hydrolysis of this compound.

Acid_Catalyzed_Hydrolysis Ester This compound ProtonatedEster Protonated Ester Ester->ProtonatedEster + H₃O⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer CarboxylicAcid_Ethanol 2-Bromovaleric Acid + Protonated Ethanol ProtonatedIntermediate->CarboxylicAcid_Ethanol Elimination FinalProducts 2-Bromovaleric Acid + Ethanol CarboxylicAcid_Ethanol->FinalProducts - H⁺ H3O_2 H₃O⁺ H3O H₃O⁺ H2O H₂O H2O_2 H₂O

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Base_Catalyzed_Hydrolysis Ester This compound TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ Carboxylate_Ethanol Carboxylate Anion + Ethanol TetrahedralIntermediate->Carboxylate_Ethanol Elimination of Ethoxide CarboxylicAcid 2-Bromovaleric Acid Carboxylate_Ethanol->CarboxylicAcid + H₃O⁺ H3O H₃O⁺ (Workup) OH OH⁻

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Experimental Workflow

The generalized workflow for the hydrolysis and subsequent purification of 2-bromovaleric acid is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Isolation & Purification Start This compound Reaction Hydrolysis (Acid or Base Catalyzed) Start->Reaction Quench Quenching / Neutralization Reaction->Quench Extraction Solvent Extraction Quench->Extraction Washing Washing Steps (Water, Brine) Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification FinalProduct Pure 2-Bromovaleric Acid Purification->FinalProduct

Caption: General Experimental Workflow for Hydrolysis and Purification.

References

The Pivotal Role of Ethyl 2-Bromovalerate in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Ethyl 2-bromovalerate, a versatile halogenated ester, serves as a critical building block in the synthesis of advanced agrochemicals, particularly within the pyrethroid class of insecticides. Its strategic molecular structure, featuring a reactive bromine atom on the alpha-carbon, facilitates a range of nucleophilic substitution reactions, making it an indispensable intermediate for constructing complex, biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, with a focus on experimental protocols, quantitative data, and the biochemical pathways of the resulting products.

Core Applications in Agrochemicals

This compound's primary application in the agrochemical industry is as a precursor to the acid moiety of several synthetic pyrethroid insecticides. Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of pests, rapid knockdown effect, and relatively low mammalian toxicity.

The valerate (B167501) structure derived from this starting material is integral to the insecticidal activity of compounds like fenvalerate (B1672596) and its more active stereoisomer, esfenvalerate. The synthesis of these potent neurotoxins relies on the precise introduction of the 2-(4-chlorophenyl)-3-methylbutyric acid moiety, which is synthesized from precursors related to this compound.

Furthermore, the chiral center at the alpha-carbon of this compound is of paramount importance. The biological activity of many pyrethroids is highly dependent on their stereochemistry. Consequently, the enzymatic resolution of racemic this compound to isolate the desired enantiomer, typically the (R)-isomer, is a key technological step in the production of modern, highly effective, and environmentally more specific insecticides.

Synthesis of Pyrethroid Insecticides: Fenvalerate

Fenvalerate is a broad-spectrum pyrethroid insecticide that does not contain the traditional cyclopropane (B1198618) ring found in early pyrethroids.[1] Its synthesis showcases the utility of valerate-derived structures in creating potent insecticidal molecules.

Experimental Protocol: Synthesis of Fenvalerate

A common synthetic route to fenvalerate involves the esterification of 3-phenoxybenzaldehyde (B142659) cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride.[1] A one-step synthesis has also been reported, which is more efficient for industrial production.[2]

One-Step Synthesis of Fenvalerate [2]

  • Reactants:

    • 3-Phenoxybenzaldehyde (98.5%, 24.73g)

    • Sodium Cyanide (97%, 6.06g)

    • 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol)

    • Triethylamine (B128534) (catalytic amount)

    • Toluene (B28343) (solvent)

    • Water

  • Procedure:

    • In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde, sodium cyanide, and a catalytic amount of triethylamine in a mixture of water and toluene.

    • Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).

    • Allow the reaction to proceed overnight at room temperature.

    • After the reaction is complete, separate the liquid phases.

    • Evaporate the solvent from the organic phase to obtain the crude fenvalerate.

  • Quantitative Data:

    • Yield: 99.1%

    • Purity of the original drug: 96.0%

ParameterValueReference
Yield99.1%[2]
Purity96.0%[2]

Biocatalytic Resolution for Enantiomerically Pure Intermediates

The insecticidal activity of pyrethroids like fenvalerate resides predominantly in one of its four stereoisomers. To produce more active and targeted insecticides such as esfenvalerate, a chiral resolution step is crucial. This compound serves as an excellent substrate for enzymatic kinetic resolution, a key green chemistry approach.[3]

Lipases, particularly from Candida antarctica (Novozym 435), are highly effective for the enantioselective hydrolysis or esterification of racemic this compound.[3][4] This process yields enantiomerically enriched (R)- or (S)-ethyl 2-bromovalerate, which are then used to synthesize the desired insecticidally active isomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester (Representative)

This protocol describes a general method for the kinetic resolution of a racemic secondary alcohol via lipase-catalyzed transesterification, a process analogous to the resolution of this compound.

  • Reactants and Materials:

    • Racemic ester (e.g., this compound)

    • Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

    • Acyl donor (e.g., vinyl acetate)

    • Organic solvent (e.g., n-heptane)

  • Procedure:

    • To a solution of the racemic ester in the organic solvent, add the immobilized lipase.

    • Add the acyl donor to initiate the transesterification reaction.

    • The mixture is stirred at a controlled temperature (e.g., 30-50 °C).

    • The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the newly formed product.

    • The enzyme is filtered off and can be reused.

    • The product and the unreacted substrate are separated by chromatography.

  • Quantitative Data (Illustrative for Lipase-Catalyzed Resolutions):

    • High conversions (approaching 50%) and excellent enantiomeric excesses (>99% ee) with high enantiomeric ratios (E > 200) are achievable.[5]

ParameterTypical Value
Conversion (c)~50%
Enantiomeric Excess (ee)>99%
Enantiomeric Ratio (E)>200

Mode of Action: Pyrethroid Insecticides

Pyrethroid insecticides are neurotoxins that act on the central and peripheral nervous systems of insects.[6] Their primary target is the voltage-gated sodium channels in neuronal membranes.[7][8]

Pyrethroids bind to the open state of the sodium channels, preventing their closure.[7] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is a state of hyperexcitability, characterized by repetitive nerve firing, followed by paralysis and ultimately, the death of the insect.[6]

Pyrethroid_Mode_of_Action cluster_effects Physiological Effects Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Prevents closure, prolonged Na+ influx Pyrethroid Pyrethroid Insecticide Pyrethroid->Na_channel Binds to open channel Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Normal influx during action potential Hyperexcitation Hyperexcitation (Repetitive Firing) Na_ion_in->Hyperexcitation Causes Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of pyrethroid insecticides on voltage-gated sodium channels.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of modern agrochemicals. Its utility in constructing the core of pyrethroid insecticides, combined with its suitability for biocatalytic resolution to produce highly active, single-isomer products, underscores its importance in the development of effective and more environmentally sound crop protection agents. The detailed synthetic and biocatalytic protocols provided in this guide offer a valuable resource for researchers and professionals in the field of agrochemical development.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 2-Ethoxyvalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Williamson ether synthesis of ethyl 2-ethoxyvalerate from ethyl 2-bromovalerate and ethanol (B145695). The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] This application note outlines the reaction mechanism, potential side reactions, a comprehensive experimental protocol, and methods for purification and characterization of the final product. Due to the secondary nature of the alkyl halide, reaction conditions are optimized to favor the S(_N)2 pathway over the competing E2 elimination.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon of an organohalide, displacing a halide leaving group.[1][2]

The choice of reactants is crucial for the success of the synthesis. The reaction is most efficient with primary alkyl halides due to minimal steric hindrance.[2][3] Secondary alkyl halides, such as the subject of this protocol, this compound, are susceptible to a competing E2 elimination reaction, which is favored by sterically hindered substrates and strong, bulky bases.[3][4] Therefore, careful selection of the base and reaction conditions is paramount to maximize the yield of the desired ether product.[4]

This protocol details the synthesis of ethyl 2-ethoxyvalerate, a valuable building block in organic synthesis, from this compound and ethanol. Sodium ethoxide, a strong, non-bulky base, is used to deprotonate ethanol to form the ethoxide nucleophile.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the Williamson ether synthesis protocol for ethyl 2-ethoxyvalerate.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound Ethanol Sodium Metal Alkoxide_Formation Sodium Ethoxide Formation (Sodium in Ethanol) Reactants->Alkoxide_Formation Solvent Anhydrous Ethanol Solvent->Alkoxide_Formation Apparatus Flame-dried Glassware Inert Atmosphere (N2/Ar) Apparatus->Alkoxide_Formation SN2_Reaction Nucleophilic Attack (Addition of this compound) Alkoxide_Formation->SN2_Reaction Reflux Heating under Reflux SN2_Reaction->Reflux Quenching Quench with Water Reflux->Quenching Extraction Solvent Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Fractional Distillation Solvent_Removal->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Williamson Ether Synthesis Workflow

Data Presentation

Table 1: Reactant and Reagent Specifications
CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberPurity
This compoundC(7)H({13})BrO(_2)209.08615-83-8≥98%
EthanolC(_2)H(_6)O46.0764-17-5Anhydrous, ≥99.5%
SodiumNa22.997440-23-5In mineral oil
Diethyl Ether(C(_2)H(_5))(_2)O74.1260-29-7Anhydrous
Sodium SulfateNa(_2)SO(_4)142.047757-82-6Anhydrous
Table 2: Experimental Parameters
ParameterValue
Molar Ratio (this compound : Sodium Ethoxide)1 : 1.2
Reaction TemperatureReflux (approx. 78 °C for ethanol)
Reaction Time4-6 hours
SolventAnhydrous Ethanol
Work-up ProcedureAqueous quench, extraction with diethyl ether
Purification MethodFractional Distillation
Expected Yield60-75%

Experimental Protocols

Materials and Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

Reagent Preparation: Sodium Ethoxide in Ethanol
  • Under an inert atmosphere (N(_2) or Ar), add 100 mL of anhydrous ethanol to a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add 2.76 g (0.12 mol) of sodium metal, cut into small pieces, to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas.

  • Stir the mixture until all the sodium has reacted to form sodium ethoxide.

Williamson Ether Synthesis Procedure
  • To the freshly prepared sodium ethoxide solution, add 10.45 g (0.1 mol) of this compound dropwise from a dropping funnel over 30 minutes.

  • Once the addition is complete, heat the reaction mixture to reflux with continuous stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification
  • Slowly pour the cooled reaction mixture into 200 mL of cold deionized water to quench the reaction.

  • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 2-ethoxyvalerate.

Discussion

The Williamson ether synthesis of ethyl 2-ethoxyvalerate from this compound presents a classic example of the challenges encountered with secondary alkyl halides. The primary competing side reaction is the E2 elimination, which would lead to the formation of ethyl 2-pentenoate. To mitigate this, a strong, non-bulky base (sodium ethoxide) is used, and the reaction is carried out in the conjugate alcohol as the solvent. The use of a polar aprotic solvent such as DMF or DMSO could further enhance the S(_N)2 pathway by solvating the cation of the alkoxide, thereby increasing its nucleophilicity.[5] However, for simplicity and ease of work-up, ethanol is used in this protocol. The moderate yield is a reflection of the inherent competition between the substitution and elimination pathways.

Conclusion

This protocol provides a detailed method for the synthesis of ethyl 2-ethoxyvalerate via the Williamson ether synthesis. By carefully controlling the reaction conditions and using appropriate reagents, the S(_N)2 reaction can be favored over the E2 elimination, leading to a moderate to good yield of the desired ether. This procedure is applicable to researchers in organic synthesis and drug development for the preparation of α-alkoxy esters.

References

Application Notes and Protocols: Ethyl 2-Bromovalerate as an Alkylating Agent for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-bromovalerate as an alkylating agent for phenols, a reaction of significant interest in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The resulting ethyl 2-(aryloxy)pentanoates are core structures in various biologically active molecules.

Introduction

This compound is a versatile reagent in organic synthesis. Its structure, featuring a reactive bromine atom on the carbon alpha to an ester group, makes it an excellent electrophile for nucleophilic substitution reactions. One of its primary applications is the O-alkylation of phenols to form aryloxyalkanoates. This transformation is typically achieved through the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

The products of this reaction, ethyl 2-(aryloxy)pentanoates, are of particular interest as they are analogues of aryloxyphenoxypropionate (AOPP) herbicides. These compounds are known to be potent and selective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in fatty acid biosynthesis. This specific mode of action makes them valuable for weed control in broadleaf crops. Furthermore, the phenoxy ether motif is a common feature in various pharmaceuticals, where it can enhance biological activity and improve pharmacokinetic properties.

Reaction Mechanism and Principles

The alkylation of phenols with this compound proceeds via the Williamson ether synthesis, which is a classic S\textsubscript{N}2 reaction. The general mechanism involves two key steps:

  • Deprotonation of the Phenol (B47542): The weakly acidic phenolic proton is removed by a base to form a more nucleophilic phenoxide anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH).

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom in this compound. This backside attack displaces the bromide ion, forming the C-O ether bond.

The choice of solvent is crucial and can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used as they can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the reaction of this compound with a wide range of phenols is not extensively available in the literature, the following table summarizes typical conditions and representative yields for the Williamson ether synthesis between various phenols and alkyl bromides, including close analogues of this compound. These examples serve as a guide for reaction optimization.

Phenol ReactantAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-butyl-4-hydroxyphenylcarbamate1,2-dibromoethaneK₂CO₃AcetoneReflux1240[1]
4-bromophenol1-bromopentaneK₂CO₃AcetoneReflux1~70-90 (student lab yields)[2]
PhenolEthyl BromoacetateK₂CO₃DMF802.593[3]
4-NitrophenolMethyl ChloroacetateK₂CO₃DMF802.595[3]
2-NaphtholBenzyl BromideBaseDMFNot specifiedNot specifiedHigh (O-alkylation)[4]
2-NaphtholBenzyl BromideBaseTrifluoroethanolNot specifiedNot specifiedHigh (C-alkylation)[4]

Experimental Protocols

The following are detailed protocols for the O-alkylation of a generic phenol with this compound, based on standard Williamson ether synthesis procedures.

General Protocol for the Synthesis of Ethyl 2-(Aryloxy)pentanoate

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, finely powdered, 2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The amount of solvent should be sufficient to ensure effective stirring.

  • Formation of Phenoxide: Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 2-(aryloxy)pentanoate can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.

Applications in Agrochemicals: Herbicidal Activity

A significant application of ethyl 2-(aryloxy)pentanoates lies in their potential as herbicides. These molecules are structurally related to the aryloxyphenoxypropionate (AOPP) class of herbicides, which are known inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[5]

Mechanism of Action: ACCase Inhibition

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid biosynthesis. In most grass species, the plastidic form of ACCase is a homodimer and is sensitive to AOPP herbicides. Inhibition of this enzyme leads to a depletion of fatty acids, which are essential for building cell membranes and for the synthesis of various secondary metabolites.[6] Consequently, the integrity of cell membranes is lost, leading to leakage of cellular contents and ultimately, cell death.[6] The inhibition of ACCase occurs in the meristematic tissues, the regions of active growth in the plant.[4]

Broadleaf plants are generally tolerant to AOPP herbicides because their plastidic ACCase has a different, multi-subunit (heteromeric) structure that is not inhibited by these compounds.[6]

Visualizations

General Workflow for Synthesis and Purification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification phenol Phenol (1.0 eq) heating Heat (60-80 °C) phenol->heating base K2CO3 (2-3 eq) base->heating solvent Anhydrous DMF solvent->heating alkyl_halide This compound (1.1-1.5 eq) alkyl_halide->heating monitoring Monitor by TLC/GC heating->monitoring extraction Water/Ethyl Acetate Extraction monitoring->extraction washing Wash with Water & Brine extraction->washing drying Dry with MgSO4/Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Ethyl 2-(aryloxy)pentanoate chromatography->product

Caption: General workflow for the synthesis of ethyl 2-(aryloxy)pentanoates.

Signaling Pathway: ACCase Inhibition by AOPP Herbicides

G cluster_pathway Fatty Acid Biosynthesis Pathway in Grasses acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase fatty_acids Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase membranes Cell Membranes & Secondary Metabolites fatty_acids->membranes cell_death Cell Death herbicide Ethyl 2-(aryloxy)pentanoate (AOPP Herbicide) herbicide->inhibition inhibition->malonyl_coa Inhibition

Caption: Mechanism of action of AOPP herbicides via ACCase inhibition.

References

Application Notes and Protocols: Grignard-type Reaction of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Grignard Reagent Formation with α-Halo Esters

The direct formation of a Grignard reagent from ethyl 2-bromovalerate using magnesium is a chemically challenging and generally unfeasible approach. The high reactivity of Grignard reagents leads to a significant side reaction where the newly formed organomagnesium compound, acting as a potent nucleophile, will readily attack the electrophilic carbonyl carbon of the ester group on another molecule of this compound.[1][2][3][4] This self-condensation reaction results in the formation of a tertiary alcohol rather than the desired Grignard reagent.[1][5][6]

Due to this inherent reactivity, the Reformatsky reaction, which employs zinc instead of magnesium, is the preferred and standard method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds.[1][7][8][9][10] The organozinc intermediate, or Reformatsky enolate, is less reactive and more selective than its Grignard counterpart, allowing it to react with aldehydes and ketones without undergoing self-condensation with the ester functionality.[7][8][10]

These application notes will, therefore, focus on the Reformatsky reaction as the scientifically sound and practical method for utilizing this compound in carbon-carbon bond formation at the α-position.

Application Notes: The Reformatsky Reaction of this compound

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of a wide array of complex molecules and pharmaceutical agents.[1][10] The reaction involves the condensation of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.

Key Advantages of the Reformatsky Reaction:

  • High Selectivity: The organozinc intermediate is sufficiently nucleophilic to attack aldehydes and ketones but generally does not react with esters, preventing self-condensation.[7][8]

  • Versatility: The reaction is compatible with a broad range of carbonyl substrates.

  • Milder Conditions: The reaction can often be carried out under less stringent conditions compared to those required for highly reactive organometallic reagents.

Applications in Drug Development and Organic Synthesis:

The β-hydroxy ester products of the Reformatsky reaction are precursors to numerous important structural motifs, including:

  • α,β-unsaturated esters through dehydration.[10]

  • 1,3-diols through reduction.

  • β-lactams, which are core structures in many antibiotic drugs.

This compound, in particular, can be used to introduce a propyl-substituted, two-carbon extension to a carbonyl compound, leading to more complex and chiral molecules, which is of significant interest in medicinal chemistry.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a generic Reformatsky reaction involving an α-bromo ester like this compound and a simple ketone (e.g., acetone). Actual results will vary depending on the specific substrates and reaction scale.

ParameterTypical Value/RangeNotes
Yield 60-90%Highly dependent on the purity of reagents, activation of zinc, and the nature of the carbonyl substrate.
Reaction Time 1-4 hoursMonitored by Thin Layer Chromatography (TLC) until consumption of the starting materials.
Reaction Temperature 40-80 °C (Reflux)The reaction is often initiated at room temperature and then heated to reflux in a suitable solvent like THF, benzene, or diethyl ether.[10]
Molar Ratio (Ester:Zn:Carbonyl) 1 : 1.5 : 1.2A slight excess of zinc and the carbonyl compound is often used to ensure complete conversion of the α-bromo ester.

Experimental Protocol: Reformatsky Reaction of this compound with Acetone (B3395972)

This protocol details a representative procedure for the reaction of this compound with acetone to form ethyl 3-hydroxy-3-methyl-2-propylpropanoate.

Materials:

  • This compound

  • Acetone, anhydrous

  • Zinc dust or turnings (activated)

  • Iodine (crystal, for activation)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or argon atmosphere setup

Procedure:

  • Zinc Activation:

    • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 equivalents).

    • Dry the zinc under vacuum with gentle heating.

    • Add a small crystal of iodine to activate the zinc surface. The color of iodine will fade as it reacts.

    • Add a small volume of the anhydrous solvent (e.g., 10 mL of THF).

  • Reaction Mixture Preparation:

    • In the dropping funnel, prepare a solution of this compound (1 equivalent) and anhydrous acetone (1.2 equivalents) in the anhydrous solvent (e.g., 20 mL of THF).

  • Initiation and Reaction:

    • Add a small amount (approx. 10%) of the solution from the dropping funnel to the activated zinc suspension.

    • Warm the mixture gently to initiate the reaction, which is often indicated by a slight exotherm and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Quench the reaction by slowly adding cold 1 M HCl with vigorous stirring until the excess zinc has dissolved and the solution is clear.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure β-hydroxy ester.

Safety Precautions:
  • All reagents are flammable and should be handled in a well-ventilated fume hood.

  • Anhydrous conditions are crucial for the success of the reaction. All glassware must be thoroughly dried.

  • The reaction can be exothermic, especially during initiation. Proper temperature control is essential.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

Reformatsky_Reaction_Workflow Experimental Workflow for the Reformatsky Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Dust with Iodine in a Dry Flask C Initiate Reaction by Adding a Small Amount of Ester/Ketone Solution to Zinc A->C B Prepare Solution of This compound and Acetone in THF B->C D Dropwise Addition of Remaining Solution under Reflux C->D E Monitor Reaction by TLC D->E F Quench with Cold 1 M HCl E->F G Liquid-Liquid Extraction F->G H Drying and Solvent Removal G->H I Purification by Distillation or Chromatography H->I

Caption: Workflow for the Reformatsky reaction.

Signaling_Pathway Simplified Mechanism of the Reformatsky Reaction cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation A This compound C Reformatsky Enolate (Organozinc Intermediate) A->C B Zinc (Zn) B->C E Zinc Alkoxide Intermediate C->E D Acetone (Carbonyl Compound) D->E G β-Hydroxy Ester (Final Product) E->G F Acidic Work-up (H3O+) F->G

Caption: Key steps in the Reformatsky reaction mechanism.

References

Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. Biocatalysis, utilizing enzymes such as lipases, offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods. Racemic ethyl 2-bromovalerate is an excellent substrate for lipase-catalyzed kinetic resolution, yielding chiral intermediates that are valuable building blocks in the synthesis of complex, biologically active molecules.[1]

This document provides detailed application notes and protocols for the kinetic resolution of racemic this compound using lipases. The two primary strategies discussed are enantioselective hydrolysis and enantioselective transesterification. These protocols are based on established methodologies for the kinetic resolution of structurally related esters and provide a robust starting point for optimization.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are hydrolases that, in their natural role, catalyze the hydrolysis of triglycerides. In synthetic organic chemistry, their utility is expanded to catalyze the enantioselective acylation, alcoholysis, or hydrolysis of a wide range of substrates. In the kinetic resolution of a racemic mixture of esters, the lipase (B570770) selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers, typically yielding one enantiomer as the unreacted substrate and the other as the product.

The efficiency of a kinetic resolution is typically described by the enantiomeric excess (e.e.) of the substrate (e.e.s) and the product (e.e.p), the conversion (c), and the enantiomeric ratio (E). An E-value greater than 20 is generally considered useful for preparative purposes.

Lipase Selection

Several commercially available lipases have demonstrated high enantioselectivity in the resolution of various esters. For the kinetic resolution of this compound, the following lipases are recommended for initial screening:

  • Candida rugosa lipase (CRL): A versatile and widely used lipase known for its broad substrate specificity.

  • Candida antarctica lipase B (CALB): Often exhibits high enantioselectivity and stability, available in both free and immobilized forms (e.g., Novozym 435).

  • Pseudomonas cepacia lipase (PCL): Known for its high activity and enantioselectivity towards a range of substrates.

Immobilization of lipases on solid supports can significantly enhance their stability, reusability, and activity in organic solvents.

Experimental Protocols

Two primary protocols are presented for the kinetic resolution of racemic this compound: enantioselective hydrolysis and enantioselective transesterification.

Protocol 1: Enantioselective Hydrolysis

This method involves the lipase-catalyzed hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Materials:

  • Racemic this compound

  • Selected Lipase (e.g., Candida rugosa lipase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., toluene, isooctane)

  • Sodium hydroxide (B78521) solution (e.g., 0.1 M) for pH control (optional, for pH-stat)

  • Ethyl acetate (B1210297)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Reaction vessel with stirring capability (e.g., magnetic stirrer or overhead stirrer)

  • Temperature-controlled bath or incubator

  • pH meter or pH-stat

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system consisting of a phosphate buffer and an organic co-solvent (e.g., 1:1 v/v). The organic phase helps to dissolve the substrate and can influence the enzyme's enantioselectivity.

  • Substrate Addition: Dissolve a known concentration of racemic this compound in the reaction medium. A typical starting concentration is in the range of 10-100 mM.

  • Enzyme Addition: Add the selected lipase to the reaction mixture. The optimal enzyme loading should be determined experimentally, but a good starting point is 10-50 mg of free lipase powder per mmol of substrate.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by periodically taking samples from the organic phase. The conversion can be determined by analyzing the decrease in the substrate concentration and the formation of the 2-bromovaleric acid product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

  • Work-up: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme (if immobilized) or by extraction.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate to recover any dissolved organic compounds.

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the acidic product (2-bromovaleric acid).

    • The unreacted this compound remains in the organic phase. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Acidify the aqueous phase containing the sodium 2-bromovalerate with 1 M HCl to a pH of approximately 2.

    • Extract the resulting 2-bromovaleric acid with ethyl acetate. Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Analysis: Determine the enantiomeric excess of the recovered unreacted ester and the produced carboxylic acid using chiral GC or HPLC.

Protocol 2: Enantioselective Transesterification

This method involves the reaction of one enantiomer of the racemic ester with an alcohol in the presence of a lipase, resulting in the formation of a new ester and leaving the unreacted ester enantiomerically enriched.

Materials:

  • Racemic this compound

  • Selected Lipase (preferably immobilized, e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)

  • Acyl acceptor (e.g., n-butanol, benzyl (B1604629) alcohol)

  • Molecular sieves (e.g., 4 Å) to maintain anhydrous conditions

  • Reaction vessel with stirring capability

  • Temperature-controlled bath or incubator

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve racemic this compound and the acyl acceptor (e.g., n-butanol, typically 1.5-3 equivalents) in an anhydrous organic solvent.

  • Drying: Add activated molecular sieves to the mixture to remove any residual water, which can interfere with the transesterification reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical loading is 20-100 mg of immobilized enzyme per mmol of substrate.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and the newly formed ester.

  • Work-up: When the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a fresh solvent and reused.

  • Purification and Analysis: The resulting mixture containing the unreacted this compound and the newly formed ester can be separated by column chromatography. The enantiomeric excess of both esters should be determined by chiral GC or HPLC.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from lipase screening and reaction optimization experiments. The data presented is illustrative and should be replaced with experimental results.

Table 1: Lipase Screening for the Kinetic Resolution of Racemic this compound via Hydrolysis

EntryLipase SourceFormCo-SolventTime (h)Conversion (%)e.e.s (%)e.e.p (%)E-value
1Candida rugosaFreeToluene24489296>50
2Candida antarctica BImmobilizedIsooctane18519894>100
3Pseudomonas cepaciaFreeHeptane30458590~30

Table 2: Optimization of Reaction Conditions for the Hydrolysis of this compound using Candida antarctica Lipase B

EntryTemperature (°C)pHSubstrate Conc. (mM)Conversion (%)e.e.s (%)e.e.p (%)E-value
1307.050499695>80
2407.05052>9993>150
3408.050509897>120
4407.0100479093~60

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis Racemic_Ester Racemic Ethyl 2-bromovalerate Reaction_Vessel Stirred Reaction at Controlled Temperature & pH Racemic_Ester->Reaction_Vessel Buffer_Solvent Phosphate Buffer + Organic Co-solvent Buffer_Solvent->Reaction_Vessel Lipase Lipase (e.g., CRL) Lipase->Reaction_Vessel Monitoring Monitor Conversion (Chiral GC/HPLC) Reaction_Vessel->Monitoring Stop_Reaction Stop Reaction (at ~50% conversion) Monitoring->Stop_Reaction Separation Separate Organic & Aqueous Phases Stop_Reaction->Separation Acid_Extraction Extract Carboxylic Acid (Aqueous Phase) Separation->Acid_Extraction Ester_Isolation Isolate Unreacted Ester (Organic Phase) Separation->Ester_Isolation Analysis_Acid Analyze e.e. of Carboxylic Acid Acid_Extraction->Analysis_Acid Analysis_Ester Analyze e.e. of Unreacted Ester Ester_Isolation->Analysis_Ester

Caption: Workflow for Enantioselective Hydrolysis.

Transesterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis Racemic_Ester Racemic Ethyl 2-bromovalerate Reaction_Vessel Stirred Reaction at Controlled Temperature Racemic_Ester->Reaction_Vessel Solvent_Alcohol Anhydrous Solvent + Acyl Acceptor Solvent_Alcohol->Reaction_Vessel Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Reaction_Vessel Monitoring Monitor Conversion (Chiral GC/HPLC) Reaction_Vessel->Monitoring Stop_Reaction Stop Reaction (Filter Enzyme) Monitoring->Stop_Reaction Purification Purify Products (Column Chromatography) Stop_Reaction->Purification Analysis_Unreacted Analyze e.e. of Unreacted Ester Purification->Analysis_Unreacted Analysis_Product Analyze e.e. of New Ester Product Purification->Analysis_Product

Caption: Workflow for Enantioselective Transesterification.

Conclusion

The lipase-catalyzed kinetic resolution of racemic this compound is a powerful and green method for the production of valuable chiral building blocks. The protocols provided herein offer a solid foundation for developing a highly efficient and selective resolution process. Optimization of parameters such as lipase choice, solvent, temperature, and substrate concentration will be crucial for achieving high enantiomeric excess and yields. These application notes are intended to guide researchers and scientists in the successful implementation of this biocatalytic transformation in their synthetic endeavors.

References

Application of Ethyl 2-bromovalerate in Fragrance Chemistry: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromovalerate (CAS No. 615-83-8) is an ester of valeric acid. While esters as a class are fundamental to the fragrance industry, lending a wide array of fruity and floral notes to perfumes and other scented products, a comprehensive review of scientific literature and industry documentation indicates that This compound is not a recognized or commonly utilized fragrance ingredient. Its primary application lies in its role as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

This document provides an overview of the known properties of this compound and outlines a general protocol for its synthesis, which may be of interest to researchers exploring novel fragrance compounds. However, it is crucial to note the current absence of data regarding its olfactory profile and its use in fragrance formulations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and potential, yet unexplored, formulation into fragrance carriers.

PropertyValueReference
CAS Number 615-83-8[1][2]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Liquid[1]
Boiling Point 190-192 °C[1]
Specific Gravity 1.297[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-bromovaleric acid with ethanol (B145695). The precursor, 2-bromovaleric acid, is typically synthesized from valeric acid via the Hell-Volhard-Zelinsky reaction. This reaction introduces a bromine atom at the alpha-position to the carboxyl group.

Experimental Protocol: Synthesis of 2-Bromovaleric Acid (Precursor) via Hell-Volhard-Zelinsky Reaction

This protocol outlines the synthesis of the direct precursor to this compound.

Materials:

  • Valeric acid

  • Red phosphorus

  • Bromine

  • Thionyl chloride (optional, for acyl chloride formation)

  • Anhydrous ethanol (for subsequent esterification)

  • Appropriate glassware for reflux and distillation

  • Fume hood

Procedure:

  • Acyl Halide Formation (Optional but recommended): In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid. Slowly add thionyl chloride and reflux the mixture to form valeryl chloride. This step facilitates the subsequent bromination.

  • α-Bromination: To the cooled valeryl chloride (or directly to the valeric acid), add a catalytic amount of red phosphorus. Heat the mixture and add bromine dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of bromine addition.

  • Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture until the reaction is complete, as indicated by the disappearance of the red bromine color.

  • Work-up: Cool the reaction mixture. The resulting 2-bromovaleryl bromide can be carefully hydrolyzed by the slow addition of water to yield 2-bromovaleric acid.

  • Purification: The crude 2-bromovaleric acid can be purified by vacuum distillation.

Experimental Protocol: Esterification of 2-Bromovaleric Acid

Materials:

  • 2-bromovaleric acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromovaleric acid and an excess of anhydrous ethanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion.

  • Neutralization: After cooling, transfer the mixture to a separatory funnel and wash with water, followed by a dilute sodium bicarbonate solution to neutralize the excess acid, and then again with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by vacuum distillation.

Logical Workflow for Synthesis

The synthesis of this compound follows a clear, logical progression from the starting carboxylic acid to the final ester product. This workflow is depicted in the diagram below.

Synthesis_Workflow Valeric_Acid Valeric Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction (P, Br₂) Valeric_Acid->HVZ_Reaction Bromovaleric_Acid 2-Bromovaleric Acid HVZ_Reaction->Bromovaleric_Acid Esterification Fischer Esterification (Ethanol, H₂SO₄) Bromovaleric_Acid->Esterification Ethyl_Bromovalerate This compound Esterification->Ethyl_Bromovalerate

Caption: Synthesis workflow for this compound.

Signaling Pathway for Olfactory Perception (Hypothetical)

While the specific olfactory profile of this compound is unknown, the general pathway for the perception of any odorant molecule involves its interaction with olfactory receptors in the nasal cavity, leading to a signal cascade that is interpreted by the brain as a specific scent. A generalized diagram of this signaling pathway is provided below.

Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound) Olfactory_Receptor Olfactory Receptor Neuron Odorant->Olfactory_Receptor G_Protein G-protein Activation Olfactory_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal_Transmission Signal Transmission to Olfactory Bulb Depolarization->Signal_Transmission Brain_Interpretation Brain Interpretation as Scent Signal_Transmission->Brain_Interpretation

Caption: Generalized olfactory signal transduction pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is not currently employed in the fragrance industry. Its primary utility is as a reactive intermediate in chemical synthesis. For researchers interested in exploring novel fragrance compounds, this compound presents a chemically accessible, yet olfactorily uncharacterized, molecule.

Future research could focus on:

  • Sensory Analysis: Performing sensory panel evaluations to determine the olfactory profile, odor threshold, and potential hedonic value of high-purity this compound.

  • Formulation Stability: Investigating the stability of this compound in various fragrance bases and its potential for discoloration or degradation over time.

  • Structure-Odor Relationship Studies: Synthesizing and evaluating related bromo-esters to understand the impact of the bromine atom's position and the alkyl chain length on the resulting scent profile.

Such studies would be necessary to ascertain whether this compound or its analogues have any potential for future application in fragrance chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-bromovalerate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ethyl 2-bromovalerate alkylation reactions and improve yields.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptom: The reaction mixture shows a low conversion of the starting materials to the desired alkylated product, as determined by techniques like TLC, GC-MS, or NMR analysis.

Possible Causes and Solutions:

CauseSolution
Inactive Base The base may have degraded due to moisture exposure. Use a freshly opened bottle of base or dry it before use. For instance, sodium ethoxide can be prepared in situ from sodium metal and absolute ethanol (B145695) to ensure it is anhydrous.[1]
Unreactive Alkylating Agent Ensure the this compound is of high purity. Impurities can interfere with the reaction.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[2]
Low Reaction Temperature While lower temperatures can help control side reactions, the activation energy for the desired alkylation may not be reached. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS to find the optimal balance.
Poor Solubility of Reactants Ensure that both the nucleophile and this compound are sufficiently soluble in the chosen solvent. If solubility is an issue, consider a different solvent system or the use of a phase-transfer catalyst.[3]
Steric Hindrance If the nucleophile is sterically bulky, it may have difficulty accessing the electrophilic carbon of this compound.[4] Consider using a less hindered nucleophile if possible.
Problem 2: Formation of Significant Side Products

Symptom: Analysis of the crude reaction mixture reveals the presence of one or more significant impurities alongside the desired product.

A. Elimination Product (Alkene)

Symptom: The major byproduct is an α,β-unsaturated ester, resulting from an E2 elimination reaction.

Possible Causes and Solutions:

CauseSolution
Strong, Bulky Base Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), strongly favor E2 elimination over SN2 substitution.[5][6]
High Reaction Temperature Higher temperatures generally favor elimination over substitution.[7]
Secondary Alkyl Halide Nature This compound is a secondary alkyl halide, which makes it susceptible to E2 elimination, especially with strong bases.[5][7][8][9]

To favor SN2 (alkylation) over E2 (elimination):

  • Choice of Base: Use a strong, but non-bulky base. For enolate alkylations, sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[10][11][12][13] For other nucleophiles, milder bases like potassium carbonate might be sufficient, potentially with a phase-transfer catalyst.[3][10]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many enolate alkylations, initial deprotonation is carried out at 0°C or even -78°C.[14][15][16][17]

  • Solvent: Use a polar aprotic solvent like THF or DMF.[2]

B. Dialkylated Product

Symptom: In reactions where the nucleophile has more than one acidic proton (e.g., diethyl malonate), a significant amount of product resulting from two additions of this compound is observed.

Possible Causes and Solutions:

CauseSolution
Incorrect Stoichiometry Using a 1:1 ratio of nucleophile to this compound can lead to the formation of the dialkylated product once some of the mono-alkylated product has formed.
Strongly Basic Conditions A strong base can deprotonate the mono-alkylated product, allowing it to react with another molecule of this compound.[10]

To favor mono-alkylation:

  • Stoichiometry Control: Use a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) relative to this compound.[10]

  • Controlled Addition: Add the this compound slowly to the solution of the deprotonated nucleophile to maintain a low concentration of the alkylating agent.[10]

  • Purification of Intermediate: For unsymmetrical dialkylation, it is best to perform the reaction in two separate steps, isolating and purifying the mono-alkylated product before the second alkylation.[1]

C. Hydrolyzed Product (2-Hydroxyvalerate)

Symptom: The presence of ethyl 2-hydroxyvalerate or 2-hydroxyvaleric acid is detected.

Possible Causes and Solutions:

CauseSolution
Presence of Water Trace amounts of water in the reaction mixture can lead to hydrolysis of the starting material or the product, especially under basic conditions.[1]
Aqueous Workup Prolonged exposure to aqueous acidic or basic conditions during the workup can cause hydrolysis of the ester.[10]

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]

  • Prompt Workup: Minimize the time the reaction mixture is in contact with aqueous solutions during extraction and washing steps. Neutralize the reaction mixture promptly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of diethyl malonate with this compound?

A1: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or DMF are both effective choices for generating the malonate enolate.[10][11][12][13] Sodium ethoxide is convenient if ethanol is a suitable solvent for the reaction. Sodium hydride has the advantage of producing hydrogen gas as the only byproduct, which can be easily removed, and it allows for the use of a wider range of aprotic solvents.[10]

Q2: My yield is consistently low. What are the most critical parameters to optimize?

A2: The most critical parameters to optimize are typically the choice of base, solvent, and reaction temperature. These three factors have a significant impact on the competition between the desired SN2 reaction and side reactions like E2 elimination.[5][7] Ensure your reagents are pure and the reaction is carried out under anhydrous conditions.

Q3: How can I effectively purify the final alkylated product?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of your product. A mixture of hexanes and ethyl acetate (B1210297) is a common starting point. Distillation under reduced pressure can also be an effective method for purification if the product is thermally stable and has a sufficiently high boiling point.[18]

Q4: Can I use a stronger alkylating agent, like ethyl 2-iodovalerate, to improve the reaction rate?

A4: Yes, alkyl iodides are generally more reactive than alkyl bromides in SN2 reactions.[10] Using ethyl 2-iodovalerate could potentially increase the reaction rate and allow for the use of milder reaction conditions. However, it is also a more expensive reagent.

Quantitative Data Summary

Table 1: Influence of Base on SN2 vs. E2 Product Ratio for Secondary Alkyl Halides

BaseTypeSN2 Product (Alkylation)E2 Product (Elimination)
Sodium Ethoxide (NaOEt)Strong, Non-bulkyMajorMinor
Potassium tert-butoxide (KOtBu)Strong, BulkyMinorMajor
Sodium Hydride (NaH)Strong, Non-bulkyMajorMinor
Potassium Carbonate (K2CO3)Weak BaseMajor (with PTC)Minor

This table provides a qualitative summary based on general principles of SN2 and E2 reactions. Actual ratios will depend on the specific substrate, solvent, and temperature.

Experimental Protocols

Key Experiment: Alkylation of Diethyl Malonate with this compound

This protocol is a representative procedure for the alkylation of a C-H acidic compound with this compound.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl malonate

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous DMF to the flask via syringe.

  • Cool the stirred suspension to 0°C in an ice bath.

  • Add diethyl malonate (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0°C.

  • Add this compound (1.0 equivalent) dropwise via the dropping funnel over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow reagents Reagents: - Sodium Hydride - Anhydrous DMF - Diethyl Malonate - this compound enolate_formation 1. Enolate Formation (0°C to RT) reagents->enolate_formation Add Diethyl Malonate alkylation 2. Alkylation (0°C to RT) enolate_formation->alkylation Add this compound workup 3. Aqueous Workup & Extraction alkylation->workup Quench with NH4Cl (aq) purification 4. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the alkylation of diethyl malonate.

troubleshooting_yield start Low Yield? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents Yes optimize_base Optimize Base (Non-bulky, Strong) check_reagents->optimize_base Reagents OK optimize_temp Optimize Temperature (Monitor by TLC/GC) optimize_base->optimize_temp No Improvement success Improved Yield optimize_base->success Improvement optimize_solvent Optimize Solvent (Polar Aprotic) optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement optimize_solvent->success Improvement

Caption: Troubleshooting logic for addressing low reaction yield.

side_products start Side Products? elimination Elimination (E2)? - Use non-bulky base - Lower temperature start->elimination Alkene byproduct dialkylation Dialkylation? - Use excess nucleophile - Slow addition of electrophile start->dialkylation Higher MW byproduct hydrolysis Hydrolysis? - Ensure anhydrous conditions - Prompt workup start->hydrolysis Hydroxy-ester byproduct solution Reduced Side Products elimination->solution dialkylation->solution hydrolysis->solution

Caption: Decision tree for identifying and mitigating common side products.

References

Side reactions and byproducts in Grignard reaction of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of Ethyl 2-bromovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected products when using an external Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound?

A1: When reacting an external Grignard reagent (R'-MgX) with this compound, the primary expected product is a tertiary alcohol, formed through a double addition mechanism. The Grignard reagent first attacks the ester carbonyl, eliminating the ethoxide to form an intermediate ketone. A second equivalent of the Grignard reagent then rapidly attacks the ketone, yielding the tertiary alcohol after an acidic workup.[1]

Q2: What are the major side reactions and byproducts to anticipate in this reaction?

A2: The Grignard reaction involving this compound is susceptible to several side reactions, primarily due to the presence of the alpha-bromo substituent and the enolizable alpha-proton. Key side reactions include:

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the acidic alpha-proton of the ester, leading to the formation of a magnesium enolate. This pathway competes with the desired nucleophilic addition and consumes the Grignard reagent.

  • Reformatsky-type Reaction: If attempting to form a Grignard reagent from this compound itself using magnesium, a Reformatsky-type reaction is highly probable. This involves the formation of an organozinc-like magnesium enolate which can then react with a carbonyl compound (e.g., another molecule of the ester or an added aldehyde/ketone) to form a β-hydroxy ester.[1][2][3] Organozinc reagents are notably less reactive than Grignard reagents, which often prevents the second addition to the ester group.[2][3]

  • Wurtz-type Coupling: During the formation of a Grignard reagent, a common side reaction is the coupling of the organomagnesium species with the starting alkyl halide.[4][5] This results in the formation of a dimer.

  • Reaction with Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source, including water from the atmosphere or residual moisture in the glassware or solvent, to produce an alkane.[1]

Q3: How can I favor the Grignard addition pathway over the Reformatsky reaction?

A3: To favor the Grignard double addition over a Reformatsky-type reaction, it is crucial to use a pre-formed, strong Grignard reagent (like an aryl or simple alkyl Grignard) and add the this compound to it, rather than attempting to form the Grignard reagent from the bromoester itself. The choice of metal is also key; magnesium favors the more reactive Grignard reagent formation, while zinc is classically used for the less reactive Reformatsky enolate.[3][6]

Data Presentation: Product Distribution under Various Conditions

While specific yield data for this compound is sparse in readily available literature, the following table provides a representative summary of expected product distribution based on general principles of Grignard and Reformatsky reactions.

Reaction Condition Grignard Reagent Substrate Expected Major Product Expected Byproducts Anticipated Yield Range (Major Product)
Grignard Addition 2.2 eq. Phenylmagnesium BromideThis compoundTertiary AlcoholEnolization product, Benzene40-60%
Reformatsky Reaction 1.1 eq. Zinc DustThis compound & Benzaldehydeβ-Hydroxy EsterUnreacted starting materials60-80%
Grignard Formation Attempt 1.2 eq. Magnesium TurningsThis compoundWurtz-type DimerReformatsky self-condensation productHighly variable, often low

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Tertiary Alcohol
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Grignard Reagent Quality If preparing the Grignard reagent in-situ, ensure the magnesium turnings are fresh and have a shiny surface. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] If using a commercial Grignard solution, titrate it before use to determine the exact concentration.
Enolization Dominates Add the Grignard reagent solution slowly to a cooled solution (-78 °C to 0 °C) of the this compound. Lower temperatures can disfavor the proton transfer (enolization) relative to nucleophilic addition.
Incorrect Stoichiometry Ensure at least two equivalents of the Grignard reagent are used to account for the double addition to the ester.[8] A slight excess (2.2-2.5 equivalents) is often beneficial.
Issue 2: Formation of a Significant Amount of β-Hydroxy Ester
Possible Cause Troubleshooting Step
Reformatsky-type Reaction Occurring This is the expected outcome if using zinc instead of magnesium. If using magnesium, this suggests the Grignard reagent formed is behaving more like a Reformatsky reagent. This can happen if the Grignard reagent is not fully formed or is in equilibrium with other species.
Use of a Less Reactive Grignard Reagent Highly reactive Grignard reagents (e.g., alkyl or aryl) are more likely to undergo double addition. If a less reactive or sterically hindered Grignard is used, the reaction may stall after the first addition and subsequent elimination to the ketone, which might then be reduced or enolized.
Issue 3: Presence of a High Molecular Weight Byproduct
Possible Cause Troubleshooting Step
Wurtz-type Coupling This is common during the formation of the Grignard reagent. To minimize this, add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent. Continuous production processes in flow reactors have been shown to reduce Wurtz coupling.[4]

Experimental Protocols

Protocol: Synthesis of a Tertiary Alcohol via Grignard Addition to this compound

This protocol describes the addition of Phenylmagnesium Bromide to this compound.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of nitrogen.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene (B47551) (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Reaction with this compound

  • Cool the freshly prepared Phenylmagnesium Bromide solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

3. Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Grignard_Side_Reactions Main Reaction vs. Side Reactions Start This compound + R'-MgX Addition Desired Pathway: Nucleophilic Addition Start->Addition Favored by low temp, strong R' Enolization Side Reaction: Enolization (Base) Start->Enolization Competes with addition Tertiary_Alcohol Tertiary Alcohol (Double Addition Product) Addition->Tertiary_Alcohol Enolate Magnesium Enolate Enolization->Enolate Consumes R'-MgX Reformatsky Side Reaction (with Mg): Reformatsky-type Pathway Beta_Hydroxy_Ester β-Hydroxy Ester Reformatsky->Beta_Hydroxy_Ester Wurtz Side Reaction (Grignard Formation): Wurtz-type Coupling Dimer R-R Dimer Wurtz->Dimer This compound + Mg This compound + Mg This compound + Mg->Reformatsky R'-X + Mg R'-X + Mg R'-X + Mg->Wurtz

Caption: Key reaction pathways in the Grignard reaction of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Tertiary Alcohol Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_System Action: Rigorously dry glassware/solvents. Use inert atmosphere. Check_Moisture->Dry_System Yes Check_Reagent Check Grignard Reagent Quality? Check_Moisture->Check_Reagent No Dry_System->Check_Reagent Activate_Mg Action: Activate Mg with I2/dibromoethane. Titrate commercial reagent. Check_Reagent->Activate_Mg Yes Check_Byproducts Analyze Byproducts: High amount of enolization or Reformatsky-type product? Check_Reagent->Check_Byproducts No Activate_Mg->Check_Byproducts Adjust_Temp Action: Lower reaction temperature (-78°C). Slow addition of Grignard. Check_Byproducts->Adjust_Temp Yes Success Improved Yield Check_Byproducts->Success No, other issue Adjust_Temp->Success

Caption: A logical workflow for troubleshooting low yields in the Grignard reaction.

References

Preventing elimination side reactions with Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-bromovalerate. The focus is on preventing and minimizing elimination (E2) side reactions to maximize the yield of the desired nucleophilic substitution (SN2) product.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound?

A1: The two primary competing reactions are bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). This compound is a secondary alkyl halide, which makes it susceptible to both pathways. The desired reaction is typically SN2, where a nucleophile replaces the bromine atom. The common side reaction is E2, which results in the formation of a double bond, yielding ethyl pentenoate isomers.

Q2: How does the choice of base or nucleophile affect the reaction outcome?

A2: The nature of the base/nucleophile is a critical factor.

  • To favor SN2 (substitution): Use a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[1] These species have a high affinity for the electrophilic carbon but a lower tendency to abstract a proton.

  • E2 (elimination) is favored by: Strong, bulky bases such as potassium tert-butoxide (t-BuOK).[1] Strong, non-bulky bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) can also lead to significant amounts of elimination, often as the major product with secondary halides.[1]

Q3: What is the role of the solvent in controlling the reaction pathway?

A3: The solvent plays a crucial role in the competition between SN2 and E2 reactions.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are recommended to favor the SN2 pathway.[2] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive towards the electrophilic carbon.

  • Polar protic solvents (e.g., ethanol, water) tend to favor the E2 reaction. These solvents can form hydrogen bonds with the nucleophile, which solvates and stabilizes it, reducing its nucleophilicity and making it more likely to act as a base.[2]

Q4: How does reaction temperature influence the product distribution?

A4: Higher temperatures generally favor elimination (E2) over substitution (SN2). Elimination reactions often have a higher activation energy and are more entropically favored. Therefore, to maximize the SN2 product, it is advisable to run the reaction at a lower temperature, such as room temperature or below, and monitor for a longer period.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired substitution product and a high yield of elimination byproducts (e.g., ethyl pentenoate). The base/nucleophile is too strong or sterically hindered.Switch to a good nucleophile that is a weak base, such as sodium azide (NaN₃) or sodium cyanide (NaCN).
The reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., 0°C to room temperature). Note that this may require longer reaction times.
A polar protic solvent was used.Change the solvent to a polar aprotic solvent like DMF, DMSO, or acetone (B3395972) to enhance the nucleophilicity of the attacking species.[2]
Reaction is very slow or does not proceed to completion. The nucleophile is too weak.While avoiding strong bases, ensure your nucleophile is sufficiently reactive for an SN2 reaction.
Steric hindrance around the reaction center.While the structure of this compound is fixed, ensure your nucleophile is not overly bulky.
Low reaction temperature.If the reaction is too slow at low temperatures, a moderate increase in temperature may be necessary, but this should be done cautiously while monitoring the formation of elimination byproducts.
Formation of multiple substitution products. The nucleophile has multiple reactive sites.Use a nucleophile with a single, well-defined nucleophilic center.
Isomerization of the starting material or product.Ensure the purity of the starting material and consider purification methods that will not induce isomerization.

Data Presentation

The following table summarizes the expected major product in the reaction of a secondary alkyl halide like this compound under different conditions. The provided ratios are illustrative and based on data for similar secondary bromides; actual results with this compound may vary.

Nucleophile/Base Solvent Temperature Expected Major Pathway Illustrative SN2:E2 Ratio
Sodium Azide (NaN₃)DMFRoom Temp.SN2>90 : <10
Sodium Cyanide (NaCN)DMSORoom Temp.SN2>80 : <20
Sodium Ethoxide (NaOEt)Ethanol25°CE2~20 : ~80[1]
Sodium Ethoxide (NaOEt)Ethanol55°CE2~15 : ~85[1]
Potassium tert-butoxide (t-BuOK)tert-ButanolRoom Temp.E2<5 : >95

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-azidovalerate (SN2 Favored)

This protocol details a typical procedure for the nucleophilic substitution of this compound with sodium azide, which is a good nucleophile and a weak base, to favor the SN2 product.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 - 1.5 eq) to the solution in portions.

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Ethyl 2-azidovalerate.

  • Purify the crude product via flash column chromatography if necessary.

Protocol 2: Synthesis of Ethyl 2-cyanovalerate (SN2 Favored)

This protocol outlines the synthesis of Ethyl 2-cyanovalerate via an SN2 reaction.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.1 - 1.3 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 50-60°C and stir until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude Ethyl 2-cyanovalerate can be purified by vacuum distillation.

Visualizations

ReactionPathways cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway This compound This compound SN2_TS Transition State (Substitution) This compound->SN2_TS Weak Base Good Nucleophile E2_TS Transition State (Elimination) This compound->E2_TS Strong/Bulky Base Nucleophile/Base Nucleophile/Base Nucleophile/Base->SN2_TS Nucleophile/Base->E2_TS SN2_Product Ethyl 2-substituted-valerate SN2_TS->SN2_Product E2_Product Ethyl pentenoate E2_TS->E2_Product

Caption: Competing SN2 and E2 reaction pathways for this compound.

ExperimentalWorkflow Start Start Reaction_Setup 1. Reaction Setup (Substrate, Solvent, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition 2. Add Nucleophile/Base Reaction_Setup->Reagent_Addition Reaction_Conditions 3. Stir at Controlled Temperature Reagent_Addition->Reaction_Conditions Monitoring 4. Monitor Progress (TLC/GC) Reaction_Conditions->Monitoring Workup 5. Quench and Extract Monitoring->Workup Reaction Complete Purification 6. Dry and Purify Workup->Purification Analysis 7. Characterize Product Purification->Analysis End End Analysis->End

Caption: General experimental workflow for reactions with this compound.

TroubleshootingTree High_Elimination High E2 Product? Check_Base Is the base strong/bulky? High_Elimination->Check_Base Yes SN2_Favored SN2 Pathway Favored High_Elimination->SN2_Favored No Change_Base Use a weak base/ good nucleophile (e.g., N3-, CN-) Check_Base->Change_Base Yes Check_Temp Is the temperature high? Check_Base->Check_Temp No Change_Base->SN2_Favored Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Is the solvent polar protic? Check_Temp->Check_Solvent No Lower_Temp->SN2_Favored Change_Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Change_Solvent Yes Check_Solvent->SN2_Favored No Change_Solvent->SN2_Favored

Caption: Troubleshooting decision tree for minimizing E2 elimination.

References

Technical Support Center: Purification of Products from Ethyl 2-bromovalerate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl 2-bromovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials (this compound and the nucleophile/reagent), side products from elimination reactions (alkenes), and byproducts from the specific reaction (e.g., triphenylphosphine (B44618) oxide in a Wittig reaction). Hydrolysis of the ester functionality to the corresponding carboxylic acid can also occur if water is present under acidic or basic conditions.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can often be removed through a combination of aqueous workup and chromatography. A wash with a mild base like sodium bicarbonate can help remove any acidic impurities. Due to its relatively non-polar nature, it can typically be separated from more polar products by flash column chromatography using a solvent system such as ethyl acetate (B1210297)/hexanes.

Q3: My product is an oil and will not crystallize. What can I do?

A3: If your product is an oil, first ensure it is pure by techniques like TLC or NMR. If it is pure, you can try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then allowing it to slowly cool. This is known as solvent-antisolvent recrystallization. If the product remains an oil, purification by flash column chromatography is the recommended alternative.

Q4: I am observing a significant amount of a side product with a double bond. What is happening and how can I minimize it?

A4: The formation of a product with a double bond suggests that an elimination reaction (E1 or E2) is competing with your desired substitution reaction (SN1 or SN2)[1]. To minimize elimination, you can try using a less sterically hindered base/nucleophile, running the reaction at a lower temperature, and using a polar aprotic solvent.

Troubleshooting Guides

Issue 1: Difficulty in Separating Product from Starting Material by Flash Chromatography
Symptom Possible Cause Suggested Solution
Product and starting material have very similar Rf values on TLC.The polarity of the product and starting material are too similar for effective separation with the current solvent system.1. Optimize the Solvent System: Test a range of solvent systems with varying polarities. A common starting point for ethyl esters is a mixture of ethyl acetate and hexanes[2]. Try small increments in the percentage of the more polar solvent. 2. Use a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a functionalized silica. 3. Gradient Elution: Employ a gradient elution during flash chromatography, starting with a less polar solvent system and gradually increasing the polarity.
Streaking of spots on the TLC plate.The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded on the TLC plate.1. Add a Modifier: For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent. For basic compounds, add a small amount of triethylamine (B128534) (e.g., 1%). 2. Dilute the Sample: Ensure the sample spotted on the TLC plate is not too concentrated.
Issue 2: Emulsion Formation During Aqueous Workup
Symptom Possible Cause Suggested Solution
A persistent milky layer forms between the aqueous and organic phases in the separatory funnel.High concentration of salts, polar organic solvents, or fine solid particles at the interface.1. Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. 2. Filter: Pass the entire mixture through a pad of Celite or glass wool to remove any particulate matter. 3. Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers. 4. Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Substitution Reaction

This protocol is suitable for quenching a reaction and removing water-soluble impurities.

  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) to quench the reaction.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to extract the product. Gently shake the funnel, venting frequently to release any pressure.

  • Aqueous Washes:

    • Wash the organic layer with deionized water to remove water-soluble reagents and byproducts.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic components.

    • Wash with brine (saturated NaCl solution) to remove residual water from the organic layer[3].

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the steps for purifying a product derived from an this compound reaction using flash chromatography.

  • Determine the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4[4]. A common starting point for ethyl esters is a mixture of ethyl acetate and hexanes[2].

  • Pack the Column:

    • Choose a column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution of your product by TLC analysis of the collected fractions.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization

This protocol is for the purification of solid products.

  • Choose a Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for esters include ethanol, hexanes/ethyl acetate mixtures, and hexanes/acetone mixtures[5].

  • Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to the crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent and then dry them in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start This compound + Reagent reaction Reaction Mixture start->reaction quench Quench reaction->quench extract Extraction quench->extract wash Aqueous Washes extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate crude Crude Product concentrate->crude chromatography Flash Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_solid Solid Product cluster_liquid Liquid/Oily Product start Purification Issue is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_chromatography Perform Flash Chromatography is_solid->run_chromatography No is_pure Is it pure after recrystallization? try_recrystallization->is_pure success_recrystallization Pure Solid Product is_pure->success_recrystallization Yes is_pure->run_chromatography No is_separated Good separation on TLC? run_chromatography->is_separated optimize_solvent Optimize Solvent System is_separated->optimize_solvent No success_chromatography Pure Product is_separated->success_chromatography Yes optimize_solvent->run_chromatography

Caption: Decision tree for troubleshooting the purification of reaction products.

References

Removing unreacted Ethyl 2-bromovalerate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethyl 2-bromovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted this compound from a reaction mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of reaction mixtures containing this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product loss during aqueous workup. 1. Hydrolysis of the ester functionality under acidic or basic conditions. 2. Insufficient extraction of the product into the organic phase. 3. Formation of a stable emulsion.1. Use mild aqueous solutions for washing (e.g., saturated sodium bicarbonate, dilute HCl) and minimize contact time. 2. Perform multiple extractions (3x) with a suitable organic solvent. Ensure thorough mixing. 3. To break an emulsion, add brine (saturated NaCl solution), gently swirl, or filter the mixture through a pad of Celite.
Co-elution of product and unreacted this compound during column chromatography. 1. Inappropriate solvent system polarity. 2. Overloading the column with the crude mixture. 3. Column channeling or improper packing.1. Decrease the polarity of the eluent. A shallow gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 1% and gradually increasing to 10%) is recommended. 2. Use an appropriate amount of silica (B1680970) gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight). 3. Ensure the silica gel is packed uniformly without air bubbles. Apply the sample as a concentrated band.
Product decomposes during distillation. 1. The boiling point of this compound (190-192 °C at atmospheric pressure) is high, which can lead to thermal decomposition.1. Use vacuum distillation to lower the boiling point. The exact pressure and temperature will need to be determined empirically, but starting at a pressure of 10-20 mmHg is a good approach.
Incomplete quenching of unreacted this compound. 1. Insufficient amount of quenching reagent. 2. The quenching reaction is too slow under the current conditions.1. Use a molar excess of the quenching agent (e.g., 1.5-2 equivalents). 2. Gently heat the reaction mixture or allow for a longer reaction time after adding the quenching agent. Monitor the reaction by TLC or GC to ensure complete consumption of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods are:

  • Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases (typically an organic solvent and an aqueous solution).

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.

  • Distillation: This technique separates liquids with different boiling points. Due to the high boiling point of this compound, vacuum distillation is often preferred.

  • Chemical Quenching: In this approach, a reagent is added to selectively react with the unreacted this compound, converting it into a more easily separable compound.

Q2: What are the key physical properties of this compound to consider during purification?

A2: The following properties are crucial for selecting and optimizing a purification method:

PropertyValueImplication for Purification
Boiling Point 190-192 °C (at 760 mmHg)High boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition.
Density ~1.226 g/mL at 25 °CIt is denser than water, which is important for identifying layers during liquid-liquid extraction.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes).This property is the basis for effective separation using liquid-liquid extraction.
Polarity Moderately polar.Its polarity allows for effective separation from less polar or more polar impurities using column chromatography.

Q3: How do I choose the right purification method?

A3: The choice of method depends on the scale of your reaction, the nature of your desired product and impurities, and the available equipment. The following decision tree can guide your selection:

G start Start: Crude Reaction Mixture is_product_stable Is the product thermally stable at high temperatures? start->is_product_stable is_product_volatile Is the product significantly more volatile than impurities? is_product_stable->is_product_volatile Yes vacuum_distillation Perform Vacuum Distillation is_product_stable->vacuum_distillation No distillation Perform Fractional Distillation is_product_volatile->distillation Yes extraction_possible Do product and impurities have different solubilities? is_product_volatile->extraction_possible No end Purified Product distillation->end vacuum_distillation->extraction_possible extraction Perform Liquid-Liquid Extraction extraction_possible->extraction Yes chromatography_possible Do product and impurities have different polarities? extraction_possible->chromatography_possible No extraction->chromatography_possible chromatography Perform Column Chromatography chromatography_possible->chromatography Yes quenching_needed Is unreacted this compound the main impurity? chromatography_possible->quenching_needed No chromatography->end quenching Perform Chemical Quenching followed by Extraction quenching_needed->quenching Yes quenching_needed->end No quenching->end

Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is suitable for the initial workup of a reaction mixture to remove water-soluble impurities and unreacted starting materials.

Materials:

  • Crude reaction mixture

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of the chosen organic solvent and mix.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Caution: Vent the separatory funnel frequently as CO₂ gas may evolve.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate. The organic layer will typically be the top layer unless a chlorinated solvent is used.

  • Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and re-extract with a fresh portion of the organic solvent.

  • Combine the organic layers.

  • Wash the combined organic layers with an equal volume of brine to remove residual water.

  • Separate the layers and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the organic solution using a rotary evaporator to obtain the crude product.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials:

  • Crude product from extraction

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Determine the optimal solvent system: Using TLC, find a solvent system (a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4. A good starting point is 5-10% ethyl acetate in hexanes.

  • Pack the column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.

  • Elute the column: Begin eluting with the low-polarity solvent system, collecting fractions.

  • Increase solvent polarity (Gradient Elution): Gradually increase the percentage of ethyl acetate in the eluent to elute compounds with higher polarity. For example, you can increase from 2% to 5%, then to 10% ethyl acetate.

  • Monitor the separation: Analyze the collected fractions by TLC to identify which contain the purified this compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Chemical Quenching

This protocol is useful when unreacted this compound is the primary impurity and is difficult to separate by other means.

Materials:

  • Crude reaction mixture

  • A suitable nucleophile (e.g., sodium iodide in acetone, or a secondary amine like diethylamine)

  • Appropriate solvent for the quenching reaction

  • Materials for liquid-liquid extraction (see Protocol 1)

Procedure:

  • To the crude reaction mixture, add 1.5-2 equivalents of the chosen nucleophile.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC to confirm the disappearance of the this compound spot/peak.

  • Once the reaction is complete, proceed with a liquid-liquid extraction (Protocol 1) to remove the newly formed product and other impurities. The quenched product will have a different polarity and solubility, making it easier to separate.

G cluster_0 Purification Workflow reaction Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction->extraction drying Drying with Na2SO4 or MgSO4 extraction->drying concentration1 Solvent Removal (Rotary Evaporator) drying->concentration1 chromatography Column Chromatography concentration1->chromatography concentration2 Solvent Removal (Rotary Evaporator) chromatography->concentration2 pure_product Pure this compound concentration2->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis

A typical workflow for the purification of this compound.

Technical Support Center: Navigating the Scale-Up of Reactions with Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

This compound is a key intermediate in various industrial syntheses. Its major applications include:

  • Pharmaceutical Synthesis: It serves as a building block for a variety of drug molecules, including those with antimicrobial and antiviral properties.[1]

  • Agrochemical Production: It is a crucial component in the manufacturing of pesticides, particularly pyrethroid insecticides.[1]

  • Biocatalysis and Chiral Technologies: this compound is widely used as a substrate for enzymatic resolution to produce enantiomerically pure compounds, which are vital for the pharmaceutical and agrochemical industries.[1][2] Lipases, for instance, can selectively catalyze the hydrolysis or esterification of one enantiomer.[2]

  • Dyestuff and Pigment Industry: It is employed as a modifier to enhance the vibrancy and durability of dyes.[1]

Q2: What are the key physical and chemical properties of this compound relevant to scale-up?

Understanding the physicochemical properties of this compound is crucial for safe and efficient scale-up.

PropertyValueSource
CAS Number 615-83-8[3][4]
Molecular Formula C₇H₁₃BrO₂[4]
Molecular Weight 209.08 g/mol [5]
Appearance Clear colorless liquid[6]
Boiling Point 190-192 °C[3][5]
Density 1.226 g/mL at 25 °C[3]
Solubility Insoluble in water

Q3: What are the main safety concerns when handling this compound on a large scale?

This compound is a hazardous substance, and proper safety precautions are imperative during scale-up. Key hazards include:

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Irritation: May cause respiratory irritation.

  • Flammability: It is a combustible liquid.

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures. Ensure adequate ventilation, and use appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing.

Troubleshooting Guides

Problem 1: Low Yield in Alkylation Reactions

Alkylation reactions are a primary application of this compound. Low yields during scale-up can be attributed to several factors.

Potential Cause Suggested Solution
Incomplete Reaction Reaction Time: Ensure sufficient reaction time. Monitor the reaction progress using techniques like GC, HPLC, or TLC. Temperature: Gradually increase the reaction temperature. Be cautious of potential side reactions at higher temperatures. Mixing: Inadequate mixing can lead to localized concentration gradients. Ensure efficient stirring, especially in large reactors.
Side Reactions Elimination Reactions: The formation of dehydrohalogenated byproducts can compete with the desired substitution. Consider using a non-nucleophilic base or milder reaction conditions. Self-Condensation: In reactions like the Reformatsky or Blaise reactions, α-haloesters can undergo self-condensation.[7] Control the rate of addition of the ester and maintain a low concentration. Over-Alkylation: The product of the initial alkylation may be more reactive than the starting material, leading to polyalkylation. Use a stoichiometric excess of the substrate being alkylated.
Reagent Decomposition Base Sensitivity: The ester group is susceptible to hydrolysis under strongly basic conditions. Use a suitable non-hydrolytic base or protect the ester group if necessary. Thermal Instability: Although generally stable, prolonged exposure to high temperatures can lead to decomposition. Perform thermal hazard analysis (e.g., DSC, ARC) to determine the safe operating temperature range.
Problem 2: Impurities and Purification Challenges

Achieving high purity on a large scale can be challenging due to the formation of closely related impurities.

Potential Cause Suggested Solution
Unreacted Starting Materials Reaction Monitoring: Ensure the reaction goes to completion by monitoring with appropriate analytical techniques. Quenching: Carefully quench the reaction to stop it at the desired point and prevent further side reactions.
Diastereomeric Impurities Chiral Control: In reactions creating a new stereocenter, controlling diastereoselectivity can be challenging during scale-up.[8][9][10][11] Optimize reaction temperature, solvent, and catalyst to favor the desired diastereomer. Chiral chromatography or crystallization may be necessary for separation.
Purification Method Inefficiency Distillation: Due to its relatively high boiling point, vacuum distillation is often required. Ensure the vacuum system is efficient and the column has adequate theoretical plates for separation. Crystallization: If the product is a solid, recrystallization can be an effective purification method.[12] Conduct solvent screening to find an optimal solvent system. Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale production. Consider alternative purification techniques or optimize chromatographic conditions for scale-up (e.g., using flash chromatography systems).
Problem 3: Thermal Runaway and Safety Risks During Scale-Up

Exothermic reactions involving this compound pose a significant risk of thermal runaway if not properly managed.

Potential Cause Suggested Solution
Inadequate Heat Removal Reactor Design: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. Ensure the reactor's cooling system is adequately sized for the reaction exotherm. Rate of Addition: For highly exothermic reactions, control the rate of addition of reagents to manage the rate of heat generation.
Poor Understanding of Reaction Thermochemistry Calorimetry Studies: Conduct reaction calorimetry studies (e.g., RC1) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is crucial for assessing thermal runaway risk.[13][14][15][16][17]
Agitation Failure Redundancy and Alarms: Agitation is critical for heat transfer. Implement redundant agitator systems and alarms to detect and respond to failures promptly.

Experimental Protocols & Methodologies

While specific, detailed industrial-scale experimental protocols are proprietary and not publicly available, the following outlines a general laboratory-scale procedure for a typical alkylation reaction, which can be adapted and optimized for scale-up.

General Protocol for Alkylation of a Nucleophile with this compound:

  • Reaction Setup: A multi-necked, appropriately sized reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The nucleophile and a suitable solvent are charged into the reactor.

  • Base Addition: The base is added portion-wise or as a solution at a controlled temperature to avoid excessive exotherm.

  • Addition of this compound: this compound is added dropwise from the dropping funnel at a rate that maintains the desired reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by an appropriate method such as vacuum distillation, crystallization, or chromatography.

Visualizations

experimental_workflow Experimental Workflow for Alkylation setup Reaction Setup (Inert Atmosphere) charge Charge Nucleophile and Solvent setup->charge base Add Base (Controlled Temp) charge->base add_ebv Add this compound (Dropwise) base->add_ebv monitor Monitor Reaction (TLC, GC, HPLC) add_ebv->monitor workup Work-up and Extraction monitor->workup purify Purification (Distillation/Crystallization) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for an alkylation reaction.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there side products? check_completion->side_reactions Yes sub_incomplete Increase time/temp Improve mixing incomplete->sub_incomplete yes_side Side Reactions Occurring side_reactions->yes_side Yes reagent_decomp Reagent Decomposition? side_reactions->reagent_decomp No sub_side Optimize conditions (base, temp, addition rate) yes_side->sub_side sub_decomp Check reagent stability Use milder conditions reagent_decomp->sub_decomp

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Gabriel Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Gabriel synthesis, with a specific focus on the use of ethyl 2-bromovalerate.

Frequently Asked Questions (FAQs)

Q1: Why is the Gabriel synthesis generally not recommended for secondary alkyl halides like this compound?

A1: The Gabriel synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) reaction mechanism.[1][2] This mechanism is sensitive to steric hindrance. This compound is a secondary alkyl halide, meaning the bromine atom is attached to a carbon that is bonded to two other carbon atoms. The bulky phthalimide (B116566) nucleophile experiences significant steric hindrance when trying to attack this secondary carbon, which dramatically reduces the reaction rate and overall yield.[1][3][4] For this reason, the Gabriel synthesis is most effective for primary alkyl halides.[1][2][5]

Q2: What are the most common side reactions that can lower the yield when using a secondary alkyl halide?

A2: With secondary alkyl halides, the E2 (bimolecular elimination) reaction becomes a significant competing pathway. The phthalimide anion, while a good nucleophile, can also act as a base, abstracting a proton from a carbon adjacent to the bromine-bearing carbon. This results in the formation of an alkene instead of the desired N-alkylphthalimide intermediate, thus lowering the yield of the target amine.

Q3: Are there issues with the hydrolysis (cleavage) step that could contribute to low yield?

A3: Yes, the cleavage of the N-alkylphthalimide intermediate can be problematic. Traditional methods using strong acids or bases can be harsh, potentially degrading the desired amine product, especially if other sensitive functional groups are present.[6][7] While the Ing-Manske procedure using hydrazine (B178648) is a milder alternative, the resulting phthalhydrazide (B32825) byproduct can sometimes be difficult to separate from the product amine, leading to purification losses and lower isolated yields.[5]

Q4: Could the quality of my potassium phthalimide be the cause of the low yield?

A4: It is possible. Potassium phthalimide can degrade over time if not stored under anhydrous conditions. If the reagent has been exposed to moisture, it may have partially hydrolyzed. One account from a researcher indicated that using freshly prepared potassium phthalimide (from phthalimide and potassium carbonate) led to a better outcome compared to using an old stock of potassium phthalimide.[8]

Q5: What alternative methods exist for synthesizing a primary amine from this compound?

A5: Given the limitations of the Gabriel synthesis for secondary halides, several alternative methods are often more effective:

  • Reductive Amination: This is a widely used modern method for amine synthesis which involves reacting an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent.[2][9][10]

  • Azide (B81097) Synthesis: The SN2 reaction of an alkyl halide with sodium azide, followed by reduction (e.g., with LiAlH4 or catalytic hydrogenation), is a reliable way to form primary amines and avoids overalkylation.[9]

  • Alternative Gabriel Reagents: Modified Gabriel reagents have been developed that are less sterically hindered and can be more effective for secondary alkyl halides.[5]

Troubleshooting Guide for Low Yield

This guide addresses specific issues you may encounter during the Gabriel synthesis of ethyl 2-aminovalerate.

Problem Potential Cause Recommended Solution
No or minimal formation of N-alkylphthalimide intermediate Steric Hindrance: this compound is a secondary halide, which is sterically hindered for the bulky phthalimide nucleophile.Consider switching to an alternative, less hindered synthetic route like azide synthesis followed by reduction. If you must proceed, try using a higher reaction temperature and a polar aprotic solvent like DMF to maximize the SN2 reaction rate.[7][11]
Poor Reagent Quality: The potassium phthalimide may be old or have degraded.Use freshly opened potassium phthalimide or prepare it fresh from phthalimide and a base like potassium hydroxide (B78521) or potassium carbonate.[8]
Incorrect Solvent: The chosen solvent may not be optimal for an SN2 reaction.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to facilitate the SN2 reaction.[7][11]
Low yield of final amine product after cleavage Competing Elimination (E2) Reaction: The basicity of the phthalimide anion is promoting elimination over substitution.Use the least basic conditions possible. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination.
Harsh Cleavage Conditions: Strong acid or base hydrolysis is degrading the product.[6]Use the Ing-Manske procedure, which involves reacting the N-alkylphthalimide with hydrazine hydrate (B1144303) in refluxing ethanol.[5][7][11] This is a much milder and generally higher-yielding method for cleavage.
Incomplete Cleavage: The hydrolysis or hydrazinolysis reaction did not go to completion.Increase the reaction time for the cleavage step or use a slight excess of hydrazine. Monitor the reaction by TLC to ensure all the starting N-alkylphthalimide has been consumed.
Difficult Product Purification: The phthalhydrazide byproduct is co-precipitating or difficult to separate from the desired amine.After hydrazinolysis, the phthalhydrazide precipitate can be filtered off.[11] Acid-base extraction is a powerful technique to separate the basic amine product from the neutral or acidic byproducts. Dissolve the crude product in a suitable organic solvent and extract with an aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer. Then, basify the aqueous layer and extract the free amine back into an organic solvent.

Experimental Protocols

N-Alkylation of Potassium Phthalimide with this compound
  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq) and a polar aprotic solvent like DMF (dimethylformamide).

  • Addition of Alkyl Halide: Add this compound (1.0 to 1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture, typically between 60-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed. Note: Due to the secondary nature of the halide, this reaction may require prolonged heating and may still result in a low yield.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration. Wash the solid with water and dry.

Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
  • Reagents & Setup: To a round-bottom flask containing the dried N-alkylphthalimide from the previous step, add ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (typically 1.5 to 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. A white precipitate of phthalhydrazide should form. Monitor the reaction by TLC until the starting material is consumed.

  • Workup & Isolation: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. The filtrate contains the desired primary amine. The amine can then be isolated and purified, often through distillation or acid-base extraction to remove any remaining impurities.

Visual Troubleshooting Guide

Troubleshooting_Gabriel_Synthesis Troubleshooting Low Yield in Gabriel Synthesis start Low Yield Observed check_intermediate Was N-alkylphthalimide intermediate formed? start->check_intermediate no_intermediate No/Low Intermediate check_intermediate->no_intermediate No yes_intermediate Intermediate Formed check_intermediate->yes_intermediate Yes cause_steric Primary Cause: Steric Hindrance (Secondary Halide) no_intermediate->cause_steric cause_reagent Secondary Cause: Poor Reagent Quality no_intermediate->cause_reagent solution_alt_route Solution: Use Alternative Synthesis (e.g., Azide Reduction) cause_steric->solution_alt_route solution_reagent Solution: Use Fresh Potassium Phthalimide cause_reagent->solution_reagent check_cleavage Problem is in the Cleavage Step yes_intermediate->check_cleavage cause_hydrolysis Cause: Harsh Hydrolysis Conditions (Strong Acid/Base) check_cleavage->cause_hydrolysis cause_purification Cause: Difficult Purification check_cleavage->cause_purification solution_hydrazine Solution: Use Hydrazine (Ing-Manske) cause_hydrolysis->solution_hydrazine solution_extraction Solution: Use Acid-Base Extraction cause_purification->solution_extraction

Caption: Troubleshooting workflow for low yield in Gabriel synthesis.

References

Hydrolysis of the ester group during nucleophilic substitution of Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving the nucleophilic substitution of ethyl 2-bromovalerate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a particular focus on the undesired hydrolysis of the ester group.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of during nucleophilic substitution of this compound?

A1: The most common side reaction is the hydrolysis of the ethyl ester group, particularly when using basic nucleophiles or basic reaction conditions. This base-promoted hydrolysis, also known as saponification, results in the formation of a carboxylate salt, which upon acidic workup will yield 2-bromovaleric acid. This side product can complicate purification and reduce the yield of the desired substituted product.

Q2: Why is the ester group in this compound susceptible to hydrolysis during nucleophilic substitution?

A2: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles, including hydroxide (B78521) ions or other basic reagents present in the reaction mixture. While the primary target for the nucleophile is the carbon bearing the bromine atom (an SN2 reaction), the competing attack at the ester carbonyl can become significant under certain conditions.

Q3: What are the general signs that significant ester hydrolysis has occurred in my reaction?

A3: Several observations can indicate substantial hydrolysis:

  • Difficult Extraction: The formation of the carboxylate salt can lead to emulsions or difficulty in separating the organic and aqueous layers during workup.

  • Unexpected pH Changes: Consumption of the base by saponification can alter the pH of the reaction mixture.

  • Complex NMR Spectra: The presence of 2-bromovaleric acid or its salt in the crude product will result in additional peaks in the 1H and 13C NMR spectra.

  • Lower than Expected Yield: The conversion of the starting material to the hydrolyzed side product will naturally decrease the yield of the desired substituted ester.

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product with evidence of a significant amount of a more polar side product.
Possible Cause Troubleshooting Step
Reaction temperature is too high. High temperatures can accelerate the rate of both the desired substitution and the undesired hydrolysis. However, saponification often has a higher activation energy and is therefore more sensitive to temperature increases. Solution: Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time.
Reaction time is excessively long. Prolonged exposure to basic or aqueous conditions can increase the extent of hydrolysis. Solution: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time that maximizes the formation of the desired product while minimizing the formation of the hydrolysis product.
The base used is too strong or too concentrated. Strong bases like sodium hydroxide or potassium hydroxide are very effective at promoting saponification. Solution: Opt for a weaker, non-nucleophilic base to neutralize any acid generated or to deprotonate a nucleophile. Bases like potassium carbonate or triethylamine (B128534) are often suitable alternatives. If a strong base is required for the nucleophile generation, consider using it in stoichiometric amounts and adding it slowly at a low temperature.
Presence of water in the reaction mixture. Water is a reactant in the hydrolysis reaction. Solution: Ensure all solvents and reagents are anhydrous. Use dry solvents and dry glassware.
Issue 2: Formation of an insoluble precipitate during the reaction.
Possible Cause Troubleshooting Step
The carboxylate salt of the hydrolyzed ester is insoluble in the reaction solvent. The sodium or potassium salt of 2-bromovaleric acid may precipitate from common organic solvents. Solution: This can be a blessing in disguise, as it removes the hydrolyzed product from the reaction equilibrium. However, if it complicates stirring or reaction monitoring, consider using a more polar solvent system that can solubilize all components.
The salt of the nucleophile is precipitating. This is expected if the nucleophile is generated in situ. Solution: Ensure efficient stirring to maintain a good suspension and facilitate the reaction.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table provides illustrative data on how different reaction conditions can influence the outcome of a nucleophilic substitution reaction on this compound with a generic nucleophile (Nu-). This data is representative and intended to demonstrate trends.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Substitution Product (%) Hydrolysis Product (%)
1K2CO3 (1.5)Acetonitrile60128515
2K2CO3 (1.5)Acetonitrile8067525
3NaOH (1.1)Ethanol/H2O6064060
4NaOH (1.1)Ethanol/H2O25246040
5NaH (1.1)THF (anhydrous)258>95<5
6DBU (1.2)Toluene80109010

Experimental Protocols

Protocol: Nucleophilic Substitution of this compound with Minimized Ester Hydrolysis

This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., a phenol) under conditions that minimize the competing saponification reaction.

Materials:

  • This compound

  • Nucleophile (e.g., 4-methoxyphenol)

  • Potassium carbonate (K2CO3), finely powdered and dried

  • Anhydrous acetonitrile

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Substrate: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add this compound (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

competing_pathways sub This compound prod_sub Substitution Product sub->prod_sub SN2 Substitution prod_hyd Hydrolysis Product (2-bromovaleric acid salt) sub->prod_hyd Saponification nuc Nucleophile (Nu-) nuc->prod_sub base Base (e.g., OH-) base->prod_hyd

Caption: Competing reaction pathways for this compound.

troubleshooting_workflow start Low yield of desired product, evidence of hydrolysis? check_temp Is reaction temperature > 60°C? start->check_temp Yes check_base Is a strong base (e.g., NaOH) used? check_temp->check_base No lower_temp Action: Lower temperature or reduce reaction time check_temp->lower_temp Yes check_solvent Is the solvent anhydrous? check_base->check_solvent No change_base Action: Use a weaker base (e.g., K2CO3, Et3N) check_base->change_base Yes use_dry_solvent Action: Use anhydrous solvents and dry glassware check_solvent->use_dry_solvent No end Problem Resolved check_solvent->end Yes lower_temp->end change_base->end use_dry_solvent->end

Caption: Troubleshooting workflow for ester hydrolysis.

Technical Support Center: Work-up Procedures for Ethyl 2-Bromovalerate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and quenching procedures of common reactions involving ethyl 2-bromovalerate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general principles for quenching a reaction involving this compound and a reactive reagent like a Grignard or organolithium?

A1: The primary goal of quenching is to safely neutralize any unreacted, highly reactive reagents. The key principles are:

  • Cooling: Always cool the reaction mixture in an ice bath before adding any quenching agent to control the exotherm.

  • Slow Addition: Add the quenching agent slowly and dropwise to avoid a violent, uncontrolled reaction.

  • Inert Atmosphere: For pyrophoric reagents, maintain an inert atmosphere (like nitrogen or argon) during the initial quenching steps to prevent the ignition of flammable solvents.

  • Staged Quenching: Use a less reactive quenching agent first, like isopropanol, before introducing a more reactive one like water. This allows for a more controlled release of heat and gas.

Q2: My reaction mixture has formed a persistent emulsion during the aqueous work-up. How can I break it?

A2: Emulsion formation is a common issue. Here are several techniques to try, from simplest to more advanced:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.

  • Gentle Agitation: Gently swirl the separatory funnel instead of vigorous shaking. You can also gently stir the emulsion layer with a glass rod.

  • Solvent Evaporation: If you anticipate emulsion formation, you can evaporate the reaction solvent before the work-up and then redissolve the residue in your extraction solvent.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Q3: How do I remove unreacted this compound from my product after the work-up?

A3: Unreacted this compound can often be removed by purification techniques such as:

  • Column Chromatography: This is a very effective method for separating the desired product from the starting material based on polarity.

  • Distillation: If your product has a significantly different boiling point from this compound (boiling point ~190-192 °C), vacuum distillation can be a viable option.[1]

  • Hydrolysis: In some cases, a basic wash (e.g., with dilute sodium carbonate solution) during the work-up can hydrolyze the unreacted ester, making it more water-soluble and easier to remove in the aqueous layer. However, be cautious as this may also affect your product if it is base-sensitive.

Troubleshooting Guides

Issue 1: Grignard Reaction Work-up - Solid Precipitate Formation
  • Problem: After adding the quenching solution (e.g., saturated ammonium (B1175870) chloride or dilute HCl), a thick, unmanageable solid (magnesium salts) precipitates, making extraction difficult.

  • Cause: Insufficient acidification or hydrolysis of the magnesium alkoxide salts.

  • Solution:

    • Continue to slowly add dilute acid (e.g., 1 M HCl or 10% sulfuric acid) with vigorous stirring until all the solids dissolve.

    • Ensure the aqueous layer is acidic by testing with pH paper.

    • If the solids are particularly stubborn, you may need to add more water to dissolve the salts and then perform multiple extractions with your organic solvent.

Issue 2: Reformatsky Reaction Work-up - Incomplete Reaction
  • Problem: After quenching and work-up, analysis (e.g., TLC, NMR) shows a significant amount of starting material (aldehyde/ketone and this compound).

  • Cause: The organozinc reagent may not have formed completely or did not react fully with the carbonyl compound.

  • Solution:

    • Ensure the zinc metal was sufficiently activated before starting the reaction.

    • During the reaction, ensure the temperature is maintained to sustain the reaction without causing side reactions.

    • For future reactions, consider increasing the equivalents of zinc and this compound.

Issue 3: Williamson Ether Synthesis - Low Yield
  • Problem: The yield of the desired ether product is low after work-up.

  • Cause:

    • Incomplete deprotonation of the alcohol.

    • Side reactions, such as elimination (E2) competing with substitution (SN2).

    • Hydrolysis of the this compound.

  • Solution:

    • Ensure a strong enough base is used to fully deprotonate the alcohol to form the alkoxide.

    • Maintain a moderate reaction temperature to favor the SN2 pathway over E2, especially if using a secondary alcohol.

    • Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the starting ester.

Experimental Protocols & Data

Protocol 1: General Quenching of a Grignard Reaction with this compound

This protocol assumes the Grignard reagent was the nucleophile and this compound was the electrophile.

  • Cooling: Cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly and with vigorous stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. The addition should be controlled to keep the internal temperature below 20 °C.

  • Acidification (if necessary): If a significant amount of solid magnesium salts remains, add 1 M HCl dropwise until the solids dissolve and the aqueous layer is clear and acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

    • Brine (saturated NaCl solution)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Quantitative Data Summary for Typical Work-up Procedures

ParameterGrignard Reaction QuenchReformatsky Reaction QuenchWilliamson Ether Synthesis Work-up
Quenching Agent Saturated aq. NH₄Cl or 1 M HCl10% HCl or Saturated aq. NH₄ClNot applicable (typically direct work-up)
Extraction Solvent Diethyl ether or Ethyl acetateDiethyl ether or Ethyl acetateDiethyl ether or Ethyl acetate
Washing Solutions 1. Water 2. Sat. aq. NaHCO₃ 3. Brine1. Water 2. Sat. aq. NaHCO₃ 3. Brine1. 5% aq. NaOH (to remove unreacted phenol) 2. Water 3. Brine
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Anhydrous Na₂SO₄ or MgSO₄Anhydrous Na₂SO₄ or MgSO₄

Visualized Workflows

Quenching_Grignard_Reaction cluster_reaction Reaction cluster_quenching Quenching cluster_workup Work-up Reaction_Mixture Grignard Reaction Mixture (in Ether or THF) Cooling Cool to 0 °C (Ice Bath) Reaction_Mixture->Cooling 1. Quench Slowly add sat. aq. NH4Cl or dilute HCl Cooling->Quench 2. Extraction Extract with Et2O or EtOAc (3x) Quench->Extraction 3. Wash_H2O Wash with Water Extraction->Wash_H2O 4. Wash_Bicarb Wash with sat. aq. NaHCO3 Wash_H2O->Wash_Bicarb 5. Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine 6. Drying Dry over Na2SO4 or MgSO4 Wash_Brine->Drying 7. Concentration Concentrate in vacuo Drying->Concentration 8. Purification Purify (e.g., Column Chromatography) Concentration->Purification 9.

Caption: Workflow for Quenching and Work-up of a Grignard Reaction.

Troubleshooting_Emulsion Start Persistent Emulsion Forms Wait Let stand for 10-20 min Start->Wait Brine Add Saturated Brine Wait->Brine If not resolved Separated Layers Separated Wait->Separated Resolved Gentle_Swirl Gently Swirl/Stir Brine->Gentle_Swirl If not resolved Brine->Separated Resolved Filter Filter through Celite®/Glass Wool Gentle_Swirl->Filter If not resolved Gentle_Swirl->Separated Resolved Centrifuge Centrifuge the Mixture Filter->Centrifuge Last Resort Filter->Separated Resolved Centrifuge->Separated Resolved

Caption: Decision tree for troubleshooting emulsion formation during work-up.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Ethyl 2-bromovalerate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) data for the reaction products of Ethyl 2-bromovalerate. Due to the limited availability of published, detailed GC-MS analyses for specific reactions of this compound, this guide presents a comparison based on two common and illustrative reaction pathways: Nucleophilic Substitution and the Reformatsky Reaction. The presented data is a combination of documented spectral information for the starting material and predicted data for the reaction products based on established fragmentation patterns.

Executive Summary

This compound is a versatile reagent in organic synthesis, amenable to a variety of transformations. The analysis of its reaction products is crucial for reaction monitoring, yield determination, and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, providing both separation of components and structural information. This guide compares the expected GC-MS data for the products of two distinct reaction types involving this compound, highlighting the differences in their mass spectra which are key to their identification.

Data Presentation

The following tables summarize the key GC-MS data for the starting material, this compound, and the predicted major products from a Nucleophilic Substitution reaction with sodium methoxide (B1231860) and a Reformatsky-type reaction with acetone (B3395972).

Table 1: GC-MS Data for this compound and Reaction Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Retention Time (Relative)Key Mass Fragments (m/z)
This compoundC₇H₁₃BrO₂208.08 / 210.081.0181/183 ([M-C₂H₅]⁺), 163/165 ([M-OC₂H₅]⁺), 135/137, 129, 101, 57
Ethyl 2-methoxyvalerateC₈H₁₆O₃160.210.8131 ([M-C₂H₅]⁺), 117 ([M-CO₂C₂H₅]⁺), 101, 87, 59
Ethyl 3-hydroxy-3-methyl-2-propylacrylateC₉H₁₆O₃172.221.2157 ([M-CH₃]⁺), 129 ([M-CO₂C₂H₅]⁺), 115, 99, 71, 43

Note: The presence of bromine in this compound results in characteristic isotopic peaks (M and M+2) of roughly equal intensity for bromine-containing fragments.

Experimental Protocols

The following are detailed, representative methodologies for the two compared reactions and the subsequent GC-MS analysis.

Reaction 1: Nucleophilic Substitution of this compound with Sodium Methoxide

Objective: To synthesize Ethyl 2-methoxyvalerate.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous methanol (B129727) (solvent)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • This compound is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether.

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, Ethyl 2-methoxyvalerate, which can be further purified by distillation or column chromatography.

Reaction 2: Reformatsky-Type Reaction of this compound with Acetone

Objective: To synthesize Ethyl 3-hydroxy-3-methyl-2-propylacrylate.

Materials:

  • This compound (1.0 eq)

  • Zinc dust (activated) (1.5 eq)

  • Acetone (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Activated zinc dust is suspended in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

  • A small crystal of iodine may be added to initiate the reaction.

  • A solution of this compound and acetone in anhydrous THF is added dropwise from the addition funnel to the zinc suspension.

  • The reaction mixture is gently heated to reflux to maintain the reaction.

  • After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated in vacuo to afford the crude product, which can be purified by column chromatography.

GC-MS Analysis Protocol

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5MS (or equivalent) 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3-5 minutes.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the analysis of this compound reaction products.

Reaction_Workflow cluster_reaction1 Nucleophilic Substitution cluster_reaction2 Reformatsky Reaction cluster_gcms GC-MS Analysis start1 This compound + Sodium Methoxide reaction1 Reaction in Methanol start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 Ethyl 2-methoxyvalerate workup1->product1 gcms_analysis GC Separation product1->gcms_analysis Sample Injection start2 This compound + Acetone + Zinc reaction2 Reaction in THF start2->reaction2 workup2 Acidic Workup & Extraction reaction2->workup2 product2 Ethyl 3-hydroxy-3-methyl- 2-propylacrylate workup2->product2 product2->gcms_analysis Sample Injection ms_detection MS Detection (EI) gcms_analysis->ms_detection data_analysis Data Analysis (Mass Spectra) ms_detection->data_analysis

Caption: Experimental workflow for the synthesis and GC-MS analysis of reaction products.

Fragmentation_Comparison cluster_start This compound cluster_prod1 Ethyl 2-methoxyvalerate cluster_prod2 Ethyl 3-hydroxy-3-methyl-2-propylacrylate start_mol [C₇H₁₃BrO₂]⁺˙ m/z 208/210 frag1_start [M-C₂H₅]⁺ m/z 181/183 start_mol->frag1_start frag2_start [M-OC₂H₅]⁺ m/z 163/165 start_mol->frag2_start frag3_start [C₄H₈Br]⁺ m/z 135/137 frag2_start->frag3_start prod1_mol [C₈H₁₆O₃]⁺˙ m/z 160 frag1_prod1 [M-C₂H₅]⁺ m/z 131 prod1_mol->frag1_prod1 frag2_prod1 [M-CO₂C₂H₅]⁺ m/z 117 prod1_mol->frag2_prod1 frag3_prod1 [C₄H₇O₂]⁺ m/z 87 frag1_prod1->frag3_prod1 prod2_mol [C₉H₁₆O₃]⁺˙ m/z 172 frag1_prod2 [M-CH₃]⁺ m/z 157 prod2_mol->frag1_prod2 frag2_prod2 [M-CO₂C₂H₅]⁺ m/z 129 prod2_mol->frag2_prod2 frag3_prod2 [C₅H₉O]⁺ m/z 99 frag1_prod2->frag3_prod2

Caption: Predicted major fragmentation pathways for this compound and its reaction products.

HPLC method for determining the enantiomeric excess of Ethyl 2-bromovalerate products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Techniques

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals and fine chemicals. Ethyl 2-bromovalerate, a key chiral building block, requires accurate and robust analytical methods to quantify its enantiomeric purity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD) for determining the enantiomeric excess of this compound.

At a Glance: Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound hinges on a variety of factors including required accuracy, sample throughput, available instrumentation, and the specific goals of the analysis. While direct experimental data for this compound is not widely published, this table summarizes the expected performance of each method based on the analysis of structurally similar compounds, such as other α-bromoesters and chiral molecules of comparable size and volatility.

Parameter Chiral HPLC (Normal Phase) Chiral GC Chiral NMR Spectroscopy Vibrational Circular Dichroism (VCD)
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase.Diastereomeric complex formation with a chiral solvating agent or shift reagent.Differential absorption of left and right circularly polarized infrared light.
Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H)Cyclodextrin-based (e.g., β-DEX™ 225)Not applicableNot applicable
Mobile Phase/Carrier Gas n-Hexane / IsopropanolHelium or HydrogenDeuterated solvent (e.g., CDCl₃)Not applicable
Typical Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes per sampleMinutes to hours per sample
Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)Peak splitting of reporter protonsNot applicable
Limit of Detection (LOD) Moderate to HighHighLowModerate
Sample Preparation Simple dissolution in mobile phaseDirect injection or derivatizationAddition of chiral auxiliaryDissolution in a suitable solvent
Key Advantage Broad applicability and robustnessHigh resolution and speed for volatile compoundsRapid analysis without chromatographic separationProvides absolute configuration
Key Disadvantage Longer analysis time compared to GCRequires analyte volatilityLower precision for very high ee valuesRequires specialized equipment and expertise

Experimental Protocols: A Detailed Look into Methodologies

Detailed and validated experimental protocols are fundamental for reproducible and accurate results. Below are representative methodologies for each of the compared techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and robust technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of chiral compounds, including α-bromoesters.

Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare samples of the product for analysis by diluting to a similar concentration.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers a high-resolution and often faster alternative to HPLC. Cyclodextrin-based capillary columns are commonly employed for this purpose.

Experimental Protocol:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: β-DEX™ 225 (or similar β-cyclodextrin based column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C (FID).

  • Oven Temperature Program: 80 °C (hold for 1 min), then ramp to 150 °C at 5 °C/min.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the this compound sample in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Calculation of Enantiomeric Excess (% ee): Calculated from the peak areas of the two enantiomers as described for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomeric complexes through the addition of a chiral solvating agent or a chiral lanthanide shift reagent, which induces chemical shift differences between the enantiomers.

Experimental Protocol:

  • Instrument: NMR Spectrometer (≥300 MHz).

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃].

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of Eu(hfc)₃ to the NMR tube and acquire a spectrum after each addition until baseline separation of a pair of corresponding signals (e.g., the α-proton or a methyl group) for the two enantiomers is observed.

  • Data Analysis: Integrate the separated signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique that not only allows for the determination of enantiomeric excess but can also be used to determine the absolute configuration of a molecule.

Experimental Protocol:

  • Instrument: VCD Spectrometer.

  • Sample Cell: BaF₂ or CaF₂ cells with a pathlength of 100-200 µm.

  • Solvent: A solvent that has minimal absorption in the infrared region of interest, such as carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃).

  • Procedure:

    • Prepare a series of standards with known enantiomeric excess of this compound.

    • Acquire the VCD spectra for the standards and the unknown sample.

    • Create a calibration curve by plotting the intensity of a characteristic VCD band against the enantiomeric excess of the standards.

    • Determine the enantiomeric excess of the unknown sample from the calibration curve.

Visualizing the Workflow: Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral product involves several key stages, from sample preparation to data analysis and reporting. The choice of analytical method will influence the specifics of each step.

G Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition and Analysis cluster_3 Reporting sp1 Weighing and Dissolution sp2 Derivatization (if required) sp1->sp2 For indirect methods am1 Chiral HPLC sp1->am1 am2 Chiral GC sp1->am2 am3 Chiral NMR sp1->am3 am4 VCD Spectroscopy sp1->am4 da1 Chromatogram / Spectrum Acquisition am1->da1 am2->da1 am3->da1 am4->da1 da2 Peak Integration / Signal Measurement da1->da2 da3 Calculation of Enantiomeric Excess da2->da3 rp1 Report Generation with Supporting Data da3->rp1

A generalized workflow for determining the enantiomeric excess of a chiral product.

Conclusion

The choice of method for determining the enantiomeric excess of this compound is dependent on the specific needs of the laboratory. Chiral HPLC on a polysaccharide-based stationary phase represents a versatile and widely applicable starting point, offering a balance of performance and accessibility. For laboratories equipped for it, chiral GC can provide faster analysis times for this volatile analyte. Chiral NMR offers a rapid screening tool, while VCD provides the added benefit of determining absolute configuration, albeit with the need for more specialized equipment and expertise. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and stereochemical integrity of their chiral products.

A Comparative Guide to a-Alkylation Reagents: Alternatives to Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

The a-alkylation of carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. For decades, a-halo esters like Ethyl 2-bromovalerate have been workhorse reagents for this transformation. They are employed to introduce an ethyl valerate (B167501) moiety at the a-position of a nucleophilic carbon, typically an enolate. However, the landscape of chemical synthesis is ever-evolving, with demands for greater efficiency, selectivity, and milder reaction conditions. This guide provides a comprehensive comparison of alternative reagents to this compound, offering researchers and drug development professionals the data needed to select the optimal reagent for their specific synthetic challenge.

The choice of an alkylating agent is dictated by a balance of reactivity, stability, cost, and the specific demands of the substrate. While this compound offers a reliable balance for many applications, its alternatives can provide significant advantages in terms of reaction rate, yield, and applicability to sensitive substrates.

Comparative Performance of a-Alkylation Reagents

The following table summarizes the key characteristics and performance of this compound and its primary alternatives. The data is compiled from typical laboratory applications and is intended to serve as a general guideline. Yields are highly substrate and condition-dependent.

ReagentStructureRelative ReactivityTypical Base/ConditionsAdvantagesDisadvantages
Ethyl 2-chlorovalerate CH3CH2CH2CH(Cl)COOEtLowerStronger bases (e.g., LDA, NaH), potentially higher temperaturesLower cost, greater stabilitySluggish reactivity, may require harsh conditions, potential for E2 elimination[1]
This compound (Baseline) CH3CH2CH2CH(Br)COOEtModerateLDA, NaH, K2CO3 (with PTC), NaOEt for activated substratesGood balance of reactivity and stability, widely availableCan be sluggish with less reactive nucleophiles, potential for side reactions
Ethyl 2-iodovalerate CH3CH2CH2CH(I)COOEtHigherMilder bases (e.g., K2CO3), lower temperaturesHigh reactivity, allows for milder conditions, ideal for unreactive nucleophilesHigher cost, lower stability (light-sensitive), increased potential for side reactions
Ethyl 2-tosyloxyvalerate CH3CH2CH2CH(OTs)COOEtVery HighMilder bases, neutral conditions in some casesExcellent leaving group, very high reactivity, clean reactionsHigher cost, requires preparation from a-hydroxy ester
Ethyl 2-triflyloxyvalerate CH3CH2CH2CH(OTf)COOEtExtremely HighWeak bases, often used for difficult alkylationsOne of the best leaving groups, extremely reactiveVery high cost, can be unstable, requires careful handling
Reformatsky Reagent BrZnCH(CH2CH2CH3)COOEtModerate (as enolate)Zinc metal (activated), aprotic solvent (e.g., THF, Benzene)Forms a less basic zinc enolate, avoids self-condensation of carbonyl substrates, good for aldehydes/ketones[2][3]Stoichiometric use of zinc, can be sensitive to protic impurities
Modern Catalytic Methods VariesVariesPhase-Transfer Catalysts (e.g., TBAB), Organocatalysts (e.g., Proline derivatives)[4][5]High enantioselectivity, mild conditions, broad substrate scope[6][7]Catalyst cost, may require extensive optimization

Detailed Experimental Protocols

To provide a practical context for the data presented, detailed protocols for the a-alkylation of a model substrate, diethyl malonate, are provided below.

Protocol 1: a-Alkylation using this compound (Baseline)

Reaction: Diethyl malonate + this compound -> Triethyl 1,1,2-pentanetricarboxylate

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 50 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled THF. To this solution, add diethyl malonate (1.0 equivalent) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.[8][9]

  • Alkylation: Add this compound (1.05 equivalents) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.[9]

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.

Protocol 2: a-Alkylation using a More Reactive Alternative (Ethyl 2-iodovalerate)

Reaction: Diethyl malonate + Ethyl 2-iodovalerate -> Triethyl 1,1,2-pentanetricarboxylate

  • Setup: To a 100 mL round-bottom flask, add diethyl malonate (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and 40 mL of anhydrous acetone.

  • Alkylation: Add Ethyl 2-iodovalerate (1.0 equivalent) to the suspension. Stir the mixture vigorously at room temperature. The higher reactivity of the iodide allows for the use of a weaker base and milder conditions compared to the bromide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Protocol 3: The Reformatsky Reaction with an Aldehyde

Reaction: Cyclohexanecarbaldehyde + this compound -> Ethyl 2-(1-hydroxycyclohexylmethyl)pentanoate

  • Setup: In a flame-dried 100 mL flask under argon, place activated zinc dust (1.5 equivalents). Add 30 mL of anhydrous THF.[2][3]

  • Initiation: Add a small crystal of iodine to activate the zinc surface. Add a small portion (approx. 10%) of a solution of this compound (1.2 equivalents) and cyclohexanecarbaldehyde (1.0 equivalent) in 20 mL of anhydrous THF.

  • Reaction: Gently warm the mixture until the color of the iodine disappears, indicating the initiation of the reaction. Add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for an additional 1 hour.[10]

  • Workup: Cool the reaction to 0 °C and quench by slowly adding 20 mL of saturated aqueous ammonium chloride. Stir for 15 minutes until the gray salts dissolve.

  • Purification: Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.

Visualizing Concepts and Workflows

To further clarify the processes involved in a-alkylation, the following diagrams illustrate the core chemical mechanism, a typical experimental workflow, and a decision-making guide for reagent selection.

Caption: General mechanism of base-mediated a-alkylation.

Experimental_Workflow Start Setup Reaction (Flame-dried flask, inert atm.) Cool Cool to -78 °C or RT Start->Cool AddBase Add Base (e.g., LDA, K2CO3) Cool->AddBase AddSubstrate Add Carbonyl Substrate AddBase->AddSubstrate Stir1 Stir to form Enolate AddSubstrate->Stir1 AddReagent Add Alkylating Reagent Stir1->AddReagent Stir2 Stir for 2-12 hours AddReagent->Stir2 Quench Quench Reaction (e.g., aq. NH4Cl) Stir2->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End Characterize Final Product Purify->End

Caption: A typical experimental workflow for an a-alkylation reaction.

Reagent_Selection Start Start: Choose Alkylation Strategy Substrate Substrate Sensitivity? Start->Substrate Reactivity Nucleophile Reactivity? Substrate->Reactivity No Reformatsky Consider Reformatsky Reaction Substrate->Reformatsky Yes (Aldehyde/Ketone) HighReactivity Use High-Reactivity Reagent (Et-2-Iodo-Valerate or Et-2-Tosyloxy-Valerate) Reactivity->HighReactivity Low LowReactivity Use Standard or Low-Cost Reagent (Et-2-Br-Valerate or Et-2-Cl-Valerate) Reactivity->LowReactivity High Stereo Stereocontrol Needed? StrongBase Standard Conditions (LDA, Et-2-Br-Valerate) Stereo->StrongBase No (from High Reactivity Path) Stereo->LowReactivity No (from Low Reactivity Path) Re-confirm Catalytic Use Catalytic Method (Phase-Transfer or Organocatalysis) Stereo->Catalytic Yes HighReactivity->Stereo LowReactivity->Stereo

Caption: Decision tree for selecting an appropriate a-alkylation reagent.

References

Confirming the Structure of Ethyl 2-Bromovalerate Adducts: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. When modifying a starting material like ethyl 2-bromovalerate to create novel adducts, a suite of spectroscopic techniques is indispensable. This guide provides a comparative overview of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of this compound and its adducts resulting from nucleophilic substitution.

The formation of an adduct from this compound typically involves the displacement of the bromine atom at the α-position by a nucleophile. This guide will use three representative adducts to illustrate the spectroscopic changes observed: ethyl 2-acetoxyvalerate (substitution with an acetate (B1210297) group), ethyl 2-hydroxyvalerate (substitution with a hydroxyl group), and ethyl 2-aminovalerate (substitution with an amino group). By comparing the spectral data of the starting material with that of the adducts, researchers can confidently confirm the success of the reaction and the structure of the new molecule.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy for this compound and its adducts.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)

Proton Assignment This compound (Typical) Ethyl 2-acetoxyvalerate (Predicted) Ethyl 2-hydroxyvalerate (Typical) Ethyl 2-aminovalerate (Typical)
-CH(X)- ~4.2 (t)~5.0 (t)~4.0 (t)~3.3 (t)
-COOCH₂CH₃ ~4.2 (q)~4.2 (q)~4.2 (q)~4.1 (q)
-CH₂CH₂CH₃ ~1.9-2.1 (m)~1.8-2.0 (m)~1.6-1.8 (m)~1.5-1.7 (m)
-CH₂CH₂CH₃ ~1.4-1.6 (m)~1.4-1.6 (m)~1.3-1.5 (m)~1.3-1.5 (m)
-COOCH₂CH₃ ~1.3 (t)~1.3 (t)~1.2 (t)~1.2 (t)
-CH₂CH₂CH₃ ~0.9 (t)~0.9 (t)~0.9 (t)~0.9 (t)
-OCOCH₃ -~2.1 (s)--
-OH --Broad signal-
-NH₂ ---Broad signal

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Carbon Assignment This compound (Typical) Ethyl 2-acetoxyvalerate (Predicted) Ethyl 2-hydroxyvalerate (Typical) Ethyl 2-aminovalerate (Typical)
-C=O ~170~170~174~175
-CH(X)- ~47~70~70~55
-COOCH₂CH₃ ~62~61~61~60
-CH₂CH₂CH₃ ~34~32~34~36
-CH₂CH₂CH₃ ~20~19~19~21
-COOCH₂CH₃ ~14~14~14~14
-CH₂CH₂CH₃ ~13~13~13~13
-OCOCH₃ -~171--
-OCOCH₃ -~21--

Table 3: Mass Spectrometry Data (m/z)

Technique This compound Ethyl 2-acetoxyvalerate Ethyl 2-hydroxyvalerate Ethyl 2-aminovalerate
Molecular Ion [M]⁺ 208/210 (Isotopic pattern for Br)188146145
Base Peak Varies with ionization methodVariesVariesVaries
Key Fragments [M-OCH₂CH₃]⁺, [M-Br]⁺, [C₃H₇]⁺[M-CH₃CO]⁺, [M-OCH₂CH₃]⁺[M-H₂O]⁺, [M-OCH₂CH₃]⁺[M-NH₂]⁺, [M-OCH₂CH₃]⁺

Table 4: FTIR Spectral Data (Wavenumber, cm⁻¹)

Functional Group This compound Ethyl 2-acetoxyvalerate Ethyl 2-hydroxyvalerate Ethyl 2-aminovalerate
C-H (sp³) stretch ~2850-3000~2850-3000~2850-3000~2850-3000
C=O (ester) stretch ~1740~1745 (ester), ~1735 (acetate)~1735~1730
C-O stretch ~1180~1240 (acetate), ~1180 (ester)~1180~1170
O-H stretch --~3200-3600 (broad)-
N-H stretch ---~3300-3500 (two bands for -NH₂)
C-Br stretch ~600-700---

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified adduct in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the solution is homogeneous and free of any particulate matter.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (or more for dilute samples)

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Typical parameters for a 100 MHz ¹³C spectrometer include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

      • Number of scans: 128-1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be volatile and compatible with the ESI source.

  • Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

    • The sample must be thermally stable and volatile enough for GC analysis.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve stable ionization and maximum signal intensity.

    • Acquire the mass spectrum in the desired mass range.

  • Data Acquisition (GC-MS):

    • Inject the sample into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

    • Set appropriate GC parameters (e.g., injector temperature, column type, temperature program).

    • The eluting compounds are ionized (typically by electron ionization - EI) and the mass spectrum is recorded.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Compare the spectrum of the adduct to that of the starting material to identify the disappearance of the C-Br bond and the appearance of new functional groups (e.g., O-H, N-H, additional C=O).

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for the spectroscopic confirmation of this compound adducts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation start Purified Adduct nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_prep Prepare Dilute Solution start->ms_prep ftir_prep Neat Liquid start->ftir_prep nmr_acq NMR Spectrometer (¹H & ¹³C) nmr_prep->nmr_acq ms_acq Mass Spectrometer (ESI or GC-MS) ms_prep->ms_acq ftir_acq FTIR Spectrometer ftir_prep->ftir_acq nmr_analysis Chemical Shifts, Coupling, Integration nmr_acq->nmr_analysis ms_analysis Molecular Ion, Fragmentation ms_acq->ms_analysis ftir_analysis Functional Group Identification ftir_acq->ftir_analysis confirmation Confirmed Structure nmr_analysis->confirmation ms_analysis->confirmation ftir_analysis->confirmation

Caption: Experimental workflow for spectroscopic analysis.

logical_flow start Hypothesized Adduct Structure ftir FTIR Analysis start->ftir Functional Group Change? (e.g., C-Br disappearance, O-H/N-H appearance) ms Mass Spectrometry ftir->ms Correct Molecular Weight? nmr NMR Spectroscopy (¹H and ¹³C) ms->nmr Correct Connectivity and Stereochemistry? confirm Structure Confirmed nmr->confirm

Caption: Logical flow for structure confirmation.

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently elucidate the structures of novel this compound adducts, ensuring the integrity and validity of their scientific findings.

A Comparative Guide to the Synthesis of Valproic Acid Derivatives: A Validation of Routes Utilizing Ethyl 2-Bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes for the production of valproic acid and its derivatives, key compounds in pharmaceutical development. The primary focus is the validation of a synthetic pathway that utilizes ethyl 2-bromovalerate, a versatile building block in organic synthesis.[1] Its performance is objectively compared against the traditional malonic ester synthesis route. This guide presents quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthetic Routes

The selection of a synthetic route in drug development is a critical decision influenced by factors such as overall yield, reaction efficiency, cost of starting materials, and scalability. Here, we compare a Wittig reaction-based approach starting from this compound with the classical malonic ester synthesis for preparing a key valproic acid derivative.

Parameter Wittig Reaction Route (via this compound) Malonic Ester Synthesis Route
Starting Materials This compound, Triphenylphosphine (B44618), PropanalDiethyl malonate, 1-Bromopropane, Sodium ethoxide
Key Intermediates 1-ethoxycarbonyl-1-butyl triphenylphosphonium bromide, Ethyl 2-propyl-2-pentenoateDiethyl dipropylmalonate, Dipropylmalonic acid
Overall Yield ~38% (over 3 steps to the final acid)~75% (to sodium valproate)
Number of Steps 33
Key Advantages Stereoselective formation of the (E)-isomer of the unsaturated ester.Well-established and high-yielding.
Key Disadvantages Formation of triphenylphosphine oxide as a byproduct, which can complicate purification.Use of metallic sodium or sodium ethoxide requires strictly anhydrous conditions. Potential for dialkylation side products if not carefully controlled.

Experimental Protocols

Route 1: Wittig Reaction Synthesis of 2-Propyl-2-pentenoic Acid

This route begins with the formation of a phosphonium (B103445) salt from this compound, followed by a Wittig reaction with propanal to yield ethyl 2-propyl-2-pentenoate, which is then hydrolyzed to the final product.

Step 1: Synthesis of 1-ethoxycarbonyl-1-butyl triphenylphosphonium bromide

  • Reagents: this compound (3650 g), triphenylphosphine (4671 g), dimethylformamide (10 L).

  • Procedure: The reactants are mixed in dimethylformamide and heated at 80°C for 24 hours. The volatile products are removed by distillation under reduced pressure. The residue is crystallized from diisopropyl ether.

  • Yield: 84% (6912 g).

Step 2: Synthesis of Ethyl 2-propyl-2-pentenoate

  • Reagents: 1-ethoxycarbonyl-1-butyl triphenylphosphonium bromide (6907 g), dichloromethane (B109758) (21 L), water (21 L), aqueous NaOH solution (33% w/v, 1030 ml), dioxan (8.5 L), propionaldehyde (B47417) (2.9 L).

  • Procedure: The phosphonium salt is dissolved in a mixture of dichloromethane and water. An aqueous NaOH solution is gradually added. After stirring, the organic phase is separated, washed, dried, and the solvent evaporated. The resulting ylide is dissolved in dioxan, and propionaldehyde is added. The mixture is refluxed for 24 hours. The excess aldehyde and solvent are distilled off.

  • Yield: 48% (based on the alpha bromo ester).

Step 3: Hydrolysis to 2-propyl-2-pentenoic acid

  • Reagents: Ethyl 2-propyl-2-pentenoate (1466 g), KOH (4620 g), aqueous ethanol (B145695) (50/50 v/v, 10.6 L), 10N aqueous HCl.

  • Procedure: The ester is added to a solution of KOH in aqueous ethanol and refluxed for 75 minutes. The mixture is cooled and poured onto crushed ice and a 10N aqueous solution of hydrochloric acid.

  • Yield: Quantitative.

Route 2: Malonic Ester Synthesis of Valproic Acid

This classical approach involves the dialkylation of diethyl malonate with propyl bromide, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl dipropylmalonate

  • Reagents: Diethyl malonate (96 g), 1-bromo-n-propane (172.7 g), sodium ethoxide in ethanol (19.0% solution).

  • Procedure: A mixture of diethyl malonate and 1-bromo-n-propane is heated to 50°C. The sodium ethoxide solution is added while maintaining the temperature between 50-70°C. The mixture is then refluxed for 3 hours. Ethanol is recovered by distillation.

Step 2: Hydrolysis to Dipropylmalonic Acid

  • Reagents: Diethyl dipropylmalonate (from previous step), 15-20% aqueous sodium hydroxide (B78521) solution.

  • Procedure: Water is added to the residue from the previous step to dissolve sodium bromide. The organic layer is separated and treated with a 15-20% sodium hydroxide solution. The mixture is hydrolyzed at 70-90°C for 4 hours. Ethanol is recovered by distillation.

Step 3: Decarboxylation to Valproic Acid and Conversion to Sodium Valproate

  • Reagents: Dipropylmalonic acid (from previous step), hydrochloric acid, crude valproic acid, sodium hydroxide, toluene (B28343), chloroform.

  • Procedure: The reaction mixture is neutralized and acidified with hydrochloric acid. Crude valproic acid is added to dissolve the dipropylmalonic acid. The mixed acid is then decarboxylated by heating at 140-180°C. The crude valproic acid is purified by rectification. The purified acid is neutralized with aqueous sodium hydroxide, and toluene is added to reflux and remove water, leading to the crystallization of sodium valproate. The crystals are filtered, washed with chloroform, and dried.

  • Yield: 75.3% (for the final sodium valproate product).

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Wittig_Route A This compound B 1-ethoxycarbonyl-1-butyl triphenylphosphonium bromide A->B  + Triphenylphosphine  DMF, 80°C, 24h  Yield: 84% C Ethyl 2-propyl-2-pentenoate B->C  1. NaOH, CH2Cl2/H2O  2. Propanal, Dioxan, reflux, 24h  Yield: 48% D 2-Propyl-2-pentenoic Acid C->D  KOH, aq. Ethanol  Reflux, 75 min  Yield: Quantitative

Caption: Workflow for the Wittig reaction-based synthesis.

Malonic_Ester_Route A Diethyl Malonate B Diethyl dipropylmalonate A->B  + 1-Bromopropane (2 eq.)  NaOEt, Ethanol, reflux, 3h C Dipropylmalonic Acid B->C  NaOH (aq)  70-90°C, 4h D Valproic Acid C->D  Heat (140-180°C) E Sodium Valproate D->E  NaOH (aq), Toluene  Overall Yield: 75.3%

Caption: Workflow for the malonic ester synthesis.

References

Comparative Analysis of Alkylating Agents: Ethyl 2-bromovalerate vs. Methyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two common alkylating agents, Ethyl 2-bromovalerate and Methyl Iodide (Iodomethane), for researchers, scientists, and professionals in drug development. The comparison covers physicochemical properties, reactivity, applications, and safety profiles, supported by experimental data and protocols.

Executive Summary

Methyl iodide is a highly reactive, sterically unhindered methylating agent with an excellent leaving group, making it ideal for rapid and efficient methylation of a wide range of nucleophiles.[1][2] Its primary drawbacks are its high volatility and significant toxicity.[3] this compound, a larger and more sterically hindered secondary alkyl halide, offers a pathway to introduce a more complex valerate (B167501) ester moiety.[4] While less reactive than methyl iodide, it is a crucial intermediate in the synthesis of specific pharmaceuticals, agrochemicals, and is particularly useful in biocatalysis for chiral resolutions.[4][5] The choice between these agents is a trade-off between the desired alkyl group, required reactivity, and safety considerations.

Physicochemical and Safety Properties

A fundamental comparison begins with the intrinsic properties and safety hazards associated with each reagent. Methyl iodide's high volatility and toxicity necessitate stringent handling protocols. This compound is less volatile but is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][7]

PropertyThis compoundMethyl Iodide (Iodomethane)
CAS Number 615-83-8[4]74-88-4[8]
Molecular Formula C₇H₁₃BrO₂[6]CH₃I[3]
Molecular Weight 209.08 g/mol 141.94 g/mol [9]
Boiling Point 190-192 °C[10]42.4 °C
Density 1.226 g/mL at 25 °C[10]2.28 g/mL at 20 °C
Primary Hazard Causes severe skin burns and eye damage (Corrosive).[6]Highly toxic, volatile, suspected carcinogen.[9]
Acute Effects Skin/eye burns, respiratory irritation.[6][7]Nausea, dizziness, pulmonary edema, neurological damage.[11][12]
Handling Use in a fume hood with personal protective equipment (PPE).[13]Requires strict containment (fume hood, glove box), specialized PPE.

Reactivity and Mechanistic Profile

Both reagents typically react via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the halide leaving group.[14][15] However, their reaction rates and suitability for various substrates differ significantly due to steric and electronic factors.

  • Substrate Structure: Methyl iodide is a methyl halide, the least sterically hindered substrate, allowing for rapid backside attack by nucleophiles.[16][17] This makes it exceptionally reactive. This compound is a secondary alkyl halide, presenting significantly more steric hindrance around the electrophilic α-carbon, which slows the rate of Sₙ2 reactions.[18][19]

  • Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group, superior to bromide (Br⁻), because it is a weaker base. This contributes to the higher reactivity of methyl iodide in Sₙ2 reactions.[18]

  • Selectivity (C- vs. O-Alkylation): In the alkylation of ambident nucleophiles like enolates, both reagents are considered "soft" electrophiles. This characteristic generally favors C-alkylation over O-alkylation, leading to the formation of a new carbon-carbon bond, which is often the desired outcome in synthesis.[20][21][22]

The logical workflow for an Sₙ2 reaction is depicted below.

sn2_mechanism Reactants Nucleophile (Nu⁻) + Alkyl Halide (R-X) TS Transition State [Nu---R---X]⁻ Reactants->TS Backside Attack Products Product (Nu-R) + Leaving Group (X⁻) TS->Products Bond Formation/ Bond Breaking

General Sₙ2 Reaction Mechanism.

Applications in Synthesis

Methyl Iodide is a workhorse reagent for methylation.[23] Its high reactivity makes it invaluable for:

  • General Methylation: Efficiently methylates a wide range of nucleophiles including amines, phenols, thiols, and carbanions (e.g., enolates).[1][8]

  • Pharmaceutical Synthesis: Used to introduce methyl groups into active pharmaceutical ingredients (APIs) to modify their biological activity and properties.[8][23]

  • Agrochemicals: Serves as an intermediate in the production of certain pesticides and herbicides.[8][23]

This compound is a more specialized reagent used to introduce a larger functional group. Its applications include:

  • Pharmaceutical and Agrochemical Intermediates: Acts as a key building block for more complex molecules, including some with antiviral properties and pyrethroid insecticides.[4]

  • Biocatalysis and Chiral Chemistry: Serves as an excellent substrate for enzymatic resolutions, allowing for the efficient production of enantiomerically pure compounds, which is critical in drug development.[5]

  • Dyestuff Industry: Employed as a modifier to enhance the properties and durability of dyes.[4]

Experimental Protocols: Comparative Enolate Alkylation

To provide a direct performance comparison, a standardized experimental protocol for the alkylation of diethyl malonate is proposed. This experiment is designed to measure the relative reaction rate and yield under identical conditions.

To compare the reaction yield and time required for the alkylation of the diethyl malonate enolate using Methyl Iodide versus this compound.

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Methyl Iodide

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions

The following workflow outlines the key steps in the comparative experiment.

experimental_workflow cluster_prep Enolate Formation cluster_alkylation Parallel Alkylation cluster_flask_a Flask A cluster_flask_b Flask B cluster_workup Workup & Analysis start Dissolve Diethyl Malonate in Anhydrous Ethanol add_base Add Sodium Ethoxide (NaOEt) at 0°C under N₂ start->add_base stir Stir for 30 min to form Enolate add_base->stir split Divide Enolate Solution into Two Flasks stir->split add_MeI Add Methyl Iodide split->add_MeI Reaction 1 add_EtBrVal Add this compound split->add_EtBrVal Reaction 2 react_A Monitor by TLC (Expected: Fast Reaction) add_MeI->react_A quench Quench with sat. NH₄Cl react_A->quench react_B Monitor by TLC (Expected: Slower Reaction) add_EtBrVal->react_B react_B->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry purify Purify via Column Chromatography dry->purify analyze Analyze Yield & Purity (NMR, GC-MS) purify->analyze

Workflow for comparative alkylation.

The anticipated outcomes are summarized below, highlighting the superior reactivity of methyl iodide.

ParameterMethyl IodideThis compound
Reaction Time < 1 hourSeveral hours to overnight
Relative Yield High (>90%)Moderate to Good (60-80%)
Side Reactions Minimal; possible dialkylation if excess base/reagent is used.E2 elimination may compete due to secondary halide structure, reducing yield.

Conclusion and Reagent Selection

The choice between this compound and Methyl Iodide is dictated by the specific synthetic goal.

decision_tree start Select an Alkylating Agent q1 What is the desired alkyl group? start->q1 ans_methyl Methyl (CH₃) q1->ans_methyl ans_valerate Valerate Ester Moiety q1->ans_valerate q2 Is maximum reactivity critical? ans_methyl->q2 use_EtBrVal Use this compound ans_valerate->use_EtBrVal use_MeI Use Methyl Iodide q2->use_MeI Yes q2->use_MeI No (but still need methylation) consider_safety High toxicity is a major concern. Ensure stringent safety protocols. use_MeI->consider_safety consider_reactivity Reaction may be slow. Consider longer reaction times or heating. use_EtBrVal->consider_reactivity

Decision guide for reagent selection.
  • Choose Methyl Iodide for rapid and high-yield methylations where the introduction of a simple methyl group is required. Its use is warranted when its high reactivity is necessary and appropriate safety measures for handling a highly toxic and volatile substance can be strictly implemented.[2]

  • Choose this compound when the synthetic target requires the incorporation of a C₅ ester chain. It is the reagent of choice for synthesizing specific, complex molecules and is particularly advantageous in protocols involving biocatalytic steps for creating chiral centers.[4][5] Researchers must be prepared for longer reaction times and potential optimization to minimize elimination byproducts.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-bromovalerate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. Ethyl 2-bromovalerate, a combustible and irritant liquid, requires a specific disposal protocol due to its hazardous properties and chemical nature as a halogenated organic compound. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

This guide provides a step-by-step operational plan for the proper disposal of this compound, from initial handling to final removal by a licensed service.

Key Data and Hazard Identification

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key characteristics based on safety data sheets.

PropertyDataCitations
Physical State Liquid[1]
Appearance Colorless[1][2]
Classification Combustible Liquid, Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific target organ toxicity (single exposure, respiratory system)[1][2]
Flash Point 77 °C / 170.6 °F[1][2]
Boiling Point 190 - 192 °C / 374 - 377.6 °F @ 760 mmHg[1][2]
Incompatible Materials Acids, Bases, Reducing Agents, Oxidizing Agents[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical, ensure appropriate PPE is worn to prevent exposure.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. For higher-level protection, approved respirator cartridges should be used.[4]

Step 2: Segregate Waste Correctly

Proper segregation is critical to prevent dangerous chemical reactions.

  • Classify as Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of in a designated container for halogenated organic waste.[5]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic wastes, acids, bases, or other incompatible materials.[6][7] Halogenated and non-halogenated wastes are often incinerated under different conditions, and mixing them can increase disposal costs and complexity.[7]

Step 3: Collect Waste in an Appropriate Container

Use a designated and compatible container for waste accumulation.

  • Container Type: Collect waste in a clearly labeled, sealable, and compatible container.[6] Polyethylene containers are often preferred for halogenated solvents.[6][8]

  • Container Handling: Keep the waste container tightly closed except when adding waste.[7] Do not overfill the container; a filling level of less than 90% is recommended.[8]

Step 4: Label the Waste Container Clearly

Proper labeling is a regulatory requirement and ensures safe handling.

  • Mandatory Information: As soon as waste is added, the container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name ("this compound") and approximate quantities or percentages.[7]

Step 5: Store Waste in a Designated Area

Waste must be stored safely pending collection.

  • Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[9]

  • Storage Conditions: The storage area must be a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[1][2]

Step 6: Arrange for Final Disposal

This compound cannot be disposed of via drains or evaporation.[6]

  • Professional Disposal: The final disposal must be handled by a licensed professional waste disposal service.[4] Offer surplus and non-recyclable solutions to an approved disposal company.[1][2][4]

  • Incineration: The recommended disposal method is burning in a chemical incinerator equipped with an afterburner and scrubber.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Generate This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify Waste Type: Is it a Halogenated Organic? B->C D YES: Correct Classification C->D  Yes E NO: Re-evaluate SDS (Incorrect Path for this substance) C->E  No F Select Designated HALOGENATED Waste Container D->F G Add Waste to Container (Fill <90%) F->G H Label Container: 'Hazardous Waste' + Chemical Name & Quantity G->H I Store Sealed Container in Designated Satellite Area H->I J Contact Licensed Waste Disposal Service for Pickup I->J K End: Waste Properly Disposed J->K

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Spills: For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or sawdust.[1][10] Sweep up the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1][4] Ensure the area is well-ventilated.

  • Skin Contact: Wash the affected area immediately with soap and plenty of water, removing any contaminated clothing.[4]

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[4]

  • Inhalation: Move the affected person into fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[4]

In all cases of significant exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[4]

References

Essential Safety and Operational Guide for Ethyl 2-bromovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Ethyl 2-bromovalerate, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Some data indicates it may cause severe skin burns and eye damage.[5] It is crucial to handle this chemical with appropriate caution in a well-ventilated area.

Signal Word: Warning[1][2]

Key Hazards:

  • Combustible liquid[1][2][3]

  • Causes skin irritation[1][2][3]

  • Causes serious eye irritation[1][2][3]

  • May cause respiratory irritation[1][2][3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Physical State Liquid[1][2]
Appearance Colorless[1][2]
Odor Odorless[1][2]
Boiling Point 190 - 192 °C / 374 - 377.6 °F @ 760 mmHg[1][2]
Flash Point 77 °C / 170.6 °F[1][2]
Specific Gravity 1.220[1][2]
Vapor Density 7.21[1][2]
Molecular Formula C7H13BrO2[3]
Molecular Weight 209.08 g/mol [6]

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[6]
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed.[1][2] For nuisance exposures or higher-level protection, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] Recommended respirator types include P95 (US) or P1 (EU EN 143) for nuisance exposures, and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher-level protection.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following experimental protocol is mandatory for the safe handling of this compound.

Preparation:

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Don all required PPE as specified in the table above.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing vapors or mists.[1]

  • Keep the container tightly closed when not in use.[1][2][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

In Case of Exposure:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[2]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[6] Seek immediate medical assistance.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure safety and environmental compliance.

Waste Collection:

  • Collect waste this compound in a suitable, closed, and properly labeled container for disposal.[6]

  • Contaminated materials, including gloves and absorbent materials used for spills, should also be collected in a sealed container for disposal.

Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Alternatively, the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Exercise extra care during ignition as the material is combustible.[6]

  • Engage a licensed professional waste disposal service to dispose of this material.[6]

  • Do not let the product enter drains.[6]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling and disposing of this compound.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling spill Spill or Exposure handling->spill Accident waste_collection Waste Collection handling->waste_collection Routine Use first_aid First Aid Procedures spill->first_aid Exposure spill_cleanup Spill Cleanup spill->spill_cleanup Spill first_aid->waste_collection spill_cleanup->waste_collection disposal Disposal waste_collection->disposal end End of Process disposal->end

Caption: Workflow for handling and disposal of this compound.

References

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Ethyl 2-bromovalerate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.